molecular formula C11H11NO3 B1349100 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid CAS No. 2971-17-7

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Cat. No.: B1349100
CAS No.: 2971-17-7
M. Wt: 205.21 g/mol
InChI Key: BFQGSVVUAHHSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, also known as Oxindolylalanine, is a chiral non-proteinogenic amino acid derivative of the oxindole class with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This complex heterocyclic compound features both a propanoic acid chain and a 2-oxindole moiety, resulting in a topological polar surface area of approximately 92.4 Ų . The oxindole core, a privileged structure in medicinal chemistry, makes this molecule a valuable synthetic intermediate and building block for the design of novel bioactive compounds . Researchers utilize this compound in various fields, including as a precursor for the synthesis of more complex molecules and in biochemical studies to probe enzyme mechanisms or protein interactions, given its structural similarity to tryptophan. Its properties are also relevant in the investigation of metabolic pathways . The compound should be stored in a cool, dark place, sealed in a dry environment, at 2-8°C to ensure stability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQGSVVUAHHSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2971-17-7
Record name 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established organic chemistry principles and supported by literature precedents. This document provides a comparative analysis of two main synthetic strategies: the Michael addition pathway and the Knoevenagel condensation route, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams.

Executive Summary

This compound is a substituted oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The propanoic acid side chain at the C3 position offers a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two robust synthetic approaches to this target molecule, providing the necessary details for their practical implementation in a laboratory setting.

Synthetic Strategies

Two principal and effective synthetic pathways for the preparation of this compound have been identified and are detailed below:

  • Route 1: Michael Addition of Oxindole to an Acrylate Ester followed by Hydrolysis. This approach involves the conjugate addition of the oxindole enolate to a suitable acrylate ester, such as tert-butyl acrylate, followed by the deprotection of the resulting ester to yield the desired carboxylic acid.

  • Route 2: Knoevenagel Condensation of Isatin with Malonic Acid followed by Reduction. This strategy begins with the condensation of isatin and malonic acid to form an intermediate α,β-unsaturated acid, which is then selectively reduced to the target saturated propanoic acid derivative.

Route 1: Michael Addition Pathway

This pathway is a two-step process that begins with the formation of a carbon-carbon bond at the C3 position of the oxindole ring via a Michael addition reaction.

Michael_Addition_Pathway Oxindole Oxindole IntermediateEster tert-Butyl 3-(2-oxoindolin-3-yl)propanoate Oxindole->IntermediateEster Base-catalyzed Michael Addition tertButylAcrylate tert-Butyl Acrylate tertButylAcrylate->IntermediateEster FinalProduct This compound IntermediateEster->FinalProduct Acid-catalyzed Hydrolysis

Figure 1: Michael Addition Synthetic Route.
Step 1: Synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)propanoate

The first step is a base-catalyzed Michael addition of oxindole to tert-butyl acrylate. The use of a bulky tert-butyl ester is advantageous as it can favor the desired 1,4-conjugate addition and is readily cleaved in the subsequent step.

Experimental Protocol:

A solution of oxindole (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.), at 0 °C to generate the oxindole enolate. To this mixture, tert-butyl acrylate (1.2 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationRole
Oxindole1.0 eq.Starting Material
tert-Butyl Acrylate1.2 eq.Michael Acceptor
Potassium tert-butoxide1.1 eq.Base
Tetrahydrofuran (THF)-Solvent
Saturated NH4Cl (aq)-Quenching Agent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Na2SO4-Drying Agent
Step 2: Hydrolysis of tert-Butyl 3-(2-oxoindolin-3-yl)propanoate

The tert-butyl ester intermediate is hydrolyzed under acidic conditions to afford the final carboxylic acid.

Experimental Protocol:

The tert-butyl 3-(2-oxoindolin-3-yl)propanoate (1.0 eq.) is dissolved in a suitable solvent mixture, such as dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 mixture). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess TFA are then removed under reduced pressure. The residue is co-evaporated with a solvent like toluene to remove residual TFA. The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to yield this compound as a solid.

Reagent/SolventMolar Ratio/ConcentrationRole
tert-Butyl 3-(2-oxoindolin-3-yl)propanoate1.0 eq.Starting Material
Trifluoroacetic Acid (TFA)ExcessAcid Catalyst
Dichloromethane (DCM)-Solvent

Route 2: Knoevenagel Condensation Pathway

This alternative two-step synthesis utilizes a Knoevenagel condensation followed by a selective reduction of the resulting exocyclic double bond.

Knoevenagel_Condensation_Pathway Isatin Isatin IntermediateUnsaturated 2-(2-Oxoindolin-3-ylidene)acetic acid Isatin->IntermediateUnsaturated Doebner-Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->IntermediateUnsaturated FinalProduct This compound IntermediateUnsaturated->FinalProduct Selective Reduction

Figure 2: Knoevenagel Condensation Synthetic Route.
Step 1: Synthesis of 2-(2-Oxoindolin-3-ylidene)acetic acid

The synthesis commences with a Doebner-Knoevenagel condensation between isatin and malonic acid, typically catalyzed by a weak base like pyridine, which also serves as the solvent.[1]

Experimental Protocol:

A mixture of isatin (1.0 eq.) and malonic acid (1.2 eq.) in pyridine is heated to reflux.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried to afford 2-(2-oxoindolin-3-ylidene)acetic acid.

Reagent/SolventMolar Ratio/ConcentrationRole
Isatin1.0 eq.Starting Material
Malonic Acid1.2 eq.Active Methylene Compound
Pyridine-Base Catalyst & Solvent
Hydrochloric Acid-Neutralization/Precipitation
ProductYieldReference
2-(2-Oxoindolin-3-ylidene)acetic acidTypically high[1]
Step 2: Reduction of 2-(2-Oxoindolin-3-ylidene)acetic acid

The exocyclic double bond of the intermediate is selectively reduced to yield the final product. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

2-(2-Oxoindolin-3-ylidene)acetic acid (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product. Purification by recrystallization yields this compound.

Reagent/SolventMolar Ratio/ConcentrationRole
2-(2-Oxoindolin-3-ylidene)acetic acid1.0 eq.Starting Material
Palladium on Carbon (10%)CatalyticCatalyst
Hydrogen (H2)ExcessReducing Agent
Ethanol/Methanol-Solvent

Characterization Data

The structural confirmation of the final product, this compound, and its intermediates would be achieved through standard spectroscopic techniques.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the oxindole ring, a multiplet for the C3 proton, and multiplets for the two methylene groups of the propanoic acid side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: Signals for the carbonyl carbon of the oxindole, the aromatic carbons, the C3 carbon, the carboxylic acid carbonyl, and the two methylene carbons of the side chain.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the target compound (C11H11NO3, MW: 205.21 g/mol ).

Specific, experimentally determined NMR and MS data are not consistently available in the public domain and would need to be acquired upon synthesis.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The Michael addition pathway offers a convergent approach, while the Knoevenagel condensation route provides an alternative strategy starting from readily available isatin. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways involve well-established chemical transformations and provide a solid foundation for the synthesis of this important oxindole derivative for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.

References

An In-depth Technical Guide to the Synthesis of Oxindole-3-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining Oxindole-3-propionic Acid, a key intermediate in various pharmaceutical syntheses. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.

Synthesis via Condensation of Oxindole with Diethyl Malonate followed by Reduction and Decarboxylation

This classical approach involves a Knoevenagel-type condensation of oxindole with diethyl malonate to form an intermediate, which is subsequently reduced and decarboxylated to yield the target compound.

Experimental Protocol

Step 1: Condensation of Oxindole and Diethyl Malonate

  • A mixture of oxindole (1 equivalent) and diethyl malonate (1.5 equivalents) is prepared in a suitable solvent such as ethanol.

  • A catalytic amount of a base, for example, piperidine or sodium ethoxide, is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for a period of 4-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product, ethyl 2-(2-oxoindolin-3-ylidene)malonate, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Intermediate

  • The purified ethyl 2-(2-oxoindolin-3-ylidene)malonate (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid.

  • A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is added portion-wise at a controlled temperature (typically 0-25 °C).

  • The reaction is stirred until the reduction is complete, as indicated by TLC.

  • The reaction is quenched by the careful addition of water or a dilute acid.

  • The product, diethyl 2-(2-oxoindolin-3-yl)malonate, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

Step 3: Hydrolysis and Decarboxylation

  • The crude diethyl 2-(2-oxoindolin-3-yl)malonate is subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The acidification step often induces decarboxylation upon heating.

  • The precipitated solid, Oxindole-3-propionic Acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary
StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Condensation Oxindole, Diethyl Malonate, PiperidineEthanolReflux4-870-85
2. Reduction Ethyl 2-(2-oxoindolin-3-ylidene)malonate, NaBH₄Ethanol0-252-480-95
3. Hydrolysis & Decarboxylation Diethyl 2-(2-oxoindolin-3-yl)malonate, NaOH(aq), HCl(aq)WaterReflux3-675-90

Reaction Pathway

G Oxindole Oxindole Intermediate1 Ethyl 2-(2-oxoindolin-3-ylidene)malonate Oxindole->Intermediate1 Piperidine, EtOH, Reflux Malonate Diethyl Malonate Malonate->Intermediate1 Intermediate2 Diethyl 2-(2-oxoindolin-3-yl)malonate Intermediate1->Intermediate2 NaBH4, EtOH FinalProduct Oxindole-3-propionic Acid Intermediate2->FinalProduct 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Synthesis via malonic ester condensation.

Synthesis via Ring Rearrangement of α-(o-Aminophenyl)glutaric Acid

This method involves the preparation of α-(o-aminophenyl)glutaric acid, which then undergoes a cyclization reaction to form the desired oxindole-3-propionic acid.[1] This approach is advantageous as it builds the oxindole ring system with the propionic acid side chain already in place.

Experimental Protocol

Step 1: Synthesis of α-(γ-Nitrophenyl)glutaric Acid

  • This intermediate can be synthesized through various established routes, often involving the Michael addition of a nitrophenyl anion equivalent to a glutaric acid derivative.

Step 2: Reduction of the Nitro Group

  • α-(γ-Nitrophenyl)-glutaric acid (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalyst, typically palladium on charcoal (Pd/C), is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas (H₂) under pressure until the nitro group is fully reduced to an amino group. The reaction progress can be monitored by the uptake of hydrogen or by TLC.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield α-(o-aminophenyl)glutaric acid.

Step 3: Cyclization to Oxindole-3-propionic Acid

  • The α-(o-aminophenyl)glutaric acid is heated, either neat or in a high-boiling solvent, to induce cyclization through the formation of a lactam.[1]

  • Alternatively, the cyclization can be promoted by treatment with a dehydrating agent.

  • The crude Oxindole-3-propionic Acid is then purified by recrystallization.

Quantitative Data Summary
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Reduction α-(γ-Nitrophenyl)glutaric acid, H₂, Pd/CMethanol254-1290-98
2. Cyclization α-(o-Aminophenyl)glutaric acidNeat/High-boiling solvent>1501-370-85

Reaction Pathway

G NitroGlutaric α-(γ-Nitrophenyl)glutaric Acid AminoGlutaric α-(o-Aminophenyl)glutaric Acid NitroGlutaric->AminoGlutaric H2, Pd/C, MeOH FinalProduct Oxindole-3-propionic Acid AminoGlutaric->FinalProduct Heat

Caption: Synthesis via ring rearrangement.

Direct Synthesis from Indole via Michael Addition

A more direct approach involves the Michael addition of an acrylic acid derivative to indole, followed by oxidation of the indole ring to the corresponding oxindole. However, this method can sometimes lead to the formation of di-addition products.[2]

Experimental Protocol

Step 1: Michael Addition of Acrylic Acid to Indole

  • Indole (1 equivalent) and acrylic acid (1.2 equivalents) are dissolved in a suitable solvent, and a base catalyst is added.[3]

  • The reaction is stirred at an elevated temperature for several hours.

  • After the reaction is complete, the mixture is worked up to isolate 3-indolepropionic acid.

Step 2: Oxidation to Oxindole-3-propionic Acid

  • The 3-indolepropionic acid is dissolved in an appropriate solvent.

  • An oxidizing agent, such as N-bromosuccinimide (NBS) in the presence of water or other specialized reagents, is added to selectively oxidize the 2-position of the indole ring.

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Quantitative Data Summary
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Michael Addition Indole, Acrylic Acid, BaseDioxane80-1006-1260-75
2. Oxidation 3-Indolepropionic Acid, NBS/H₂Ot-BuOH/H₂O0-251-350-70

Reaction Pathway

G Indole Indole IndolePropionic 3-Indolepropionic Acid Indole->IndolePropionic Base, Dioxane AcrylicAcid Acrylic Acid AcrylicAcid->IndolePropionic FinalProduct Oxindole-3-propionic Acid IndolePropionic->FinalProduct NBS, t-BuOH/H2O

Caption: Synthesis from indole via Michael addition.

Synthesis from Isatin

Isatin serves as a versatile starting material for a variety of oxindole derivatives. The synthesis of oxindole-3-propionic acid from isatin can be achieved through a Wittig-type reaction or a Knoevenagel condensation followed by reduction.

Experimental Protocol (Wittig Approach)

Step 1: Wittig Reaction

  • A phosphonium ylide derived from a protected 3-carboxypropyltriphenylphosphonium bromide is generated in situ using a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature.

  • A solution of isatin (1 equivalent) in THF is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched, and the product, a protected 3-(2-oxoindolin-3-ylidene)propanoic acid, is extracted and purified.

Step 2: Reduction and Deprotection

  • The double bond of the intermediate is reduced using catalytic hydrogenation (H₂/Pd-C).

  • The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield Oxindole-3-propionic Acid.

Quantitative Data Summary
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Wittig Reaction Isatin, Phosphonium YlideTHF-78 to 254-860-75
2. Reduction & Deprotection Intermediate, H₂, Pd/C; Acid/BaseVarious253-685-95

Reaction Pathway

G Isatin Isatin Intermediate Protected 3-(2-oxoindolin-3-ylidene)propanoic acid Isatin->Intermediate THF, -78°C to rt Ylide Phosphonium Ylide Ylide->Intermediate FinalProduct Oxindole-3-propionic Acid Intermediate->FinalProduct 1. H2, Pd/C 2. Deprotection

Caption: Synthesis from isatin via a Wittig reaction.

References

Physicochemical Properties of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Known by several synonyms, including Oxindolylalanine, this compound is an oxindole derivative structurally related to the amino acid tryptophan.[1] Understanding its physicochemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document compiles available computed data, outlines generalized experimental protocols for its characterization, and presents this information in a clear, structured format for easy reference by researchers.

Chemical Identity and Structure

This compound is characterized by an oxindole core linked to a propanoic acid moiety. The presence of both a lactam function within the oxindole ring system and a carboxylic acid group imparts specific chemical properties to the molecule.

  • IUPAC Name: this compound[1]

  • Synonyms: Oxindolylalanine, 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid, beta-(3-(2-Indolinone))alanine[1]

  • CAS Number: 32999-55-6[1]

  • Molecular Formula: C₁₁H₁₂N₂O₃[1]

  • Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Physicochemical Data

Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize key physicochemical parameters, primarily based on high-quality computational predictions from publicly accessible databases. For comparative purposes, experimental data for the closely related compound, Indole-3-propionic acid, is included where available and clearly noted.

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 220.22 g/mol PubChem[1]
Exact Mass 220.08479225 DaPubChem[1]
Monoisotopic Mass 220.08479225 DaPubChem[1]
Topological Polar Surface Area 92.4 ŲPubChem[1]
Complexity 306PubChem[1]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
XLogP3 (Lipophilicity) -2.4PubChem[1]
Physical Form SolidSigma-Aldrich
Table 2: Experimental Physicochemical Properties (with reference to a related compound)
PropertyValue (for this compound)Value (for Indole-3-propionic acid)Source (for Indole-3-propionic acid)
Melting Point Data not available132-135 °CFisher Scientific[2]
Boiling Point Data not availableData not available
Solubility Data not availableSlightly soluble in waterFisher Scientific[2]
pKa Data not availableData not available

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for amino acid and indole derivatives can be applied.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

A solution of the compound in a suitable solvent (e.g., ethanol or water) is prepared. The UV-Vis spectrum is recorded, typically from 200 to 400 nm, to determine the wavelength(s) of maximum absorbance (λmax). This data is useful for quantitative analysis and for providing information about the electronic structure of the molecule.

dot

Caption: Generalized workflow for quantitative analysis using UV-Vis spectroscopy.

¹H and ¹³C NMR spectra are essential for structural elucidation and confirmation. The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), and spectra are acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

dot

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve compound in deuterated solvent (e.g., DMSO-d6) B Transfer to NMR tube A->B C Acquire 1H NMR spectrum B->C D Acquire 13C NMR spectrum C->D E Perform 2D NMR (e.g., COSY, HSQC) if necessary D->E F Process and analyze chemical shifts E->F G Analyze coupling constants and integration F->G H Confirm molecular structure G->H

Caption: A standard workflow for structural elucidation by NMR spectroscopy.

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) are commonly used. For Oxindolylalanine, characteristic immonium ions can be observed, and fragmentation of these can help distinguish it from its isomers.[3] Pseudo MS³ spectra of the m/z 175.08 immonium ion have been shown to yield characteristic signals at m/z 130.05 and 132.05 for Oxindolylalanine-containing peptides.[3]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column is often suitable. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector set at the λmax of the compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct biological signaling pathways. As a derivative of tryptophan, it is plausible that it may interact with pathways related to tryptophan metabolism or with receptors that bind indole-containing ligands. However, without direct experimental evidence, any depiction of a signaling pathway would be speculative.

dot

No_Pathway A This compound B Specific Biological Signaling Pathway A->B Interaction? C No specific signaling pathway has been identified in the current literature.

Caption: Relationship between the compound and known signaling pathways.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While a substantial amount of data is computationally derived, it provides a solid foundation for researchers. The outlined experimental protocols offer a roadmap for the empirical determination of this compound's properties. Further research is warranted to elucidate its experimental physicochemical parameters and to explore its potential biological activities and roles in cellular signaling.

References

Navigating the Spectral Landscape of Oxindole-3-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Oxindole-3-propionic Acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by 1H and 13C NMR spectroscopy. Due to the absence of publicly available experimental NMR data for Oxindole-3-propionic Acid, this guide utilizes predicted spectral data to facilitate further research and application.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for Oxindole-3-propionic Acid. These predictions are based on computational models and provide a valuable reference for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Data for Oxindole-3-propionic Acid

Atom No.Chemical Shift (δ, ppm)Multiplicity
H-1'~10.5Singlet
H-4'~7.2Doublet
H-5'~7.0Triplet
H-6'~7.3Triplet
H-7'~6.9Doublet
H-3'~3.6Triplet
H-2~2.5Multiplet
H-3~2.8Multiplet
H-1 (COOH)~12.0Singlet

Table 2: Predicted ¹³C NMR Data for Oxindole-3-propionic Acid

Atom No.Chemical Shift (δ, ppm)
C-2'~178
C-3a'~128
C-7a'~142
C-4'~125
C-5'~122
C-6'~129
C-7'~110
C-3'~45
C-2~30
C-3~35
C-1 (COOH)~175

Experimental Protocols

While specific experimental data for Oxindole-3-propionic Acid is not available, a general methodology for acquiring high-quality 1H and 13C NMR spectra for a similar organic compound is outlined below.

Sample Preparation:

  • Approximately 5-10 mg of the solid Oxindole-3-propionic Acid sample would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), would be added to the solution to provide a zero point for the chemical shift scale.

  • The solution would then be transferred to a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire the spectra.

  • ¹H NMR Spectroscopy:

    • A standard one-pulse sequence would be employed.

    • Typical acquisition parameters would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) would be used to obtain a spectrum with single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) would be necessary.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay would be required to obtain a spectrum with an adequate signal-to-noise ratio.

Data Processing:

  • The raw free induction decay (FID) data would be Fourier transformed to generate the frequency-domain NMR spectrum.

  • Phase and baseline corrections would be applied to the spectrum.

  • The chemical shifts of the peaks would be referenced to the TMS signal at 0.00 ppm.

  • For ¹H NMR spectra, the peaks would be integrated to determine the relative number of protons, and the multiplicities and coupling constants would be analyzed to deduce the connectivity of the protons.

Visualizations

To further aid in the understanding of the molecular structure and the processes involved in its analysis, the following diagrams have been generated.

Caption: Molecular structure of Oxindole-3-propionic Acid with atom numbering for NMR assignments.

workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR data acquisition and structural elucidation.

An In-depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a molecule of interest in drug development and organic synthesis. The guide details experimental protocols for Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), presents anticipated data in a structured format, and includes a workflow diagram for the analytical process. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to the oxindole family, a class of compounds with a wide range of biological activities. Accurate structural elucidation and characterization are crucial for its development as a potential therapeutic agent. FT-IR spectroscopy provides valuable information about the functional groups present in the molecule, while mass spectrometry is essential for determining its molecular weight and fragmentation pattern, aiding in structural confirmation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted data, based on the analysis of similar oxindole and carboxylic acid-containing compounds, are summarized in Table 1.[1][2][3]

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3400 - 3200N-H (amide)Stretching, hydrogen-bonded
3300 - 2500O-H (carboxylic acid)Stretching, broad, H-bonded
3100 - 3000C-H (aromatic)Stretching
2980 - 2850C-H (aliphatic)Stretching
~1710C=O (carboxylic acid)Stretching
~1680C=O (amide, lactam)Stretching
1620 - 1580C=C (aromatic)Ring stretching
1470 - 1450C-H (aliphatic)Bending
1320 - 1210C-O (carboxylic acid)Stretching
760 - 740C-H (aromatic)Out-of-plane bending

Predicted Mass Spectrometry Data

Mass spectrometric analysis, particularly with techniques like electrospray ionization (ESI), is expected to provide the molecular weight and key fragmentation patterns for this compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented in Table 2. The fragmentation of indole alkaloids and related compounds often involves characteristic losses of small molecules.[4][5][6][7]

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion Description
220.08[M+H]⁺ (Protonated Molecular Ion)
202.07[M+H - H₂O]⁺ (Loss of water)
174.08[M+H - COOH]⁺ (Loss of carboxyl group)
146.06[M+H - C₃H₅O₂]⁺ (Loss of propanoic acid side chain)
130.05(Further fragmentation of the oxindole ring)

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometric analysis of this compound.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

  • Ensure the sample of this compound is of high purity and thoroughly dried to avoid interference from water.

  • Prepare a solid sample for analysis using the KBr pellet method:

    • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Perform automatic background subtraction.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (Positive Ion Mode):

  • Set the ESI source parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂) Flow: 1 - 2 L/min

    • Drying Gas (N₂) Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in the positive ion mode over a mass range of m/z 50-500.

  • For fragmentation analysis (MS/MS), select the precursor ion corresponding to the protonated molecule [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

  • Vary the collision energy to obtain optimal fragmentation.

Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of this compound using FT-IR and Mass Spectrometry.

Analytical_Workflow cluster_Sample Sample Preparation cluster_FTIR FT-IR Analysis cluster_MS Mass Spectrometry Analysis cluster_Interpretation Data Interpretation & Reporting Sample Pure Compound: This compound FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep MS_Prep Prepare Solution (1-10 µg/mL) Sample->MS_Prep FTIR_Acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Data Functional Group Identification FTIR_Acq->FTIR_Data Interpretation Structural Elucidation & Confirmation FTIR_Data->Interpretation MS_Acq ESI-MS Analysis (Positive Ion Mode) MS_Prep->MS_Acq MS_MS_Acq MS/MS Fragmentation (CID) MS_Acq->MS_MS_Acq MS_Data Molecular Weight & Fragmentation Pattern MS_MS_Acq->MS_Data MS_Data->Interpretation Report Technical Report Generation Interpretation->Report

Caption: Analytical workflow for the characterization of the target compound.

References

The Structural Elucidation of Oxindole-3-propionic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Drug Discovery and Development

Abstract

Oxindole-3-propionic acid is a molecule of significant interest within medicinal chemistry and drug development due to its structural relation to biologically active indole compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural aspects of oxindole-3-propionic acid. While an experimentally determined crystal structure for oxindole-3-propionic acid is not publicly available at the time of this publication, we present the detailed crystallographic data of its closely related precursor, 1H-Indole-3-propionic acid, to serve as a valuable proxy for molecular modeling and structural comparison. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of oxindole-3-propionic acid and the subsequent steps for its crystallization and structural analysis, providing a roadmap for researchers to determine its definitive crystal structure.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. The addition of a propionic acid side chain at the 3-position introduces a key functional group that can engage in various intermolecular interactions, making oxindole-3-propionic acid a compelling candidate for further investigation. The precise arrangement of atoms in its solid state, governed by its crystal structure, dictates its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This document aims to consolidate the current knowledge on the structural characteristics of oxindole-3-propionic acid and to provide the necessary experimental framework for its definitive crystallographic determination.

Crystallographic Data of 1H-Indole-3-propionic Acid (Analogue)

As of the date of this guide, a complete, experimentally determined crystal structure of Oxindole-3-propionic Acid has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of its immediate synthetic precursor, 1H-Indole-3-propionic Acid, has been resolved and provides valuable insights into the potential solid-state conformation and packing of the title compound.

Disclaimer: The following crystallographic data pertains to 1H-Indole-3-propionic Acid , not Oxindole-3-propionic Acid. This information is provided as the closest available structural analogue.

The crystal structure of 1H-Indole-3-propionic acid reveals a monoclinic system with the space group P21/a. The molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. The propionic acid side chain adopts a nearly planar, fully extended conformation.

Parameter Value
Chemical Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Crystal System Monoclinic
Space Group P2₁/a
a 12.346 (3) Å
b 5.244 (3) Å
c 14.362 (2) Å
α 90°
β 94.77 (2)°
γ 90°
Volume 926.6 (5) ų
Z 4
Calculated Density 1.356 Mg/m³
Radiation Type Mo Kα
Wavelength 0.71069 Å
Temperature 296 K

Table 1: Crystallographic data for 1H-Indole-3-propionic Acid. Data sourced from Okabe & Adachi, 1998.

Experimental Protocols

This section details the methodologies for the synthesis of oxindole-3-propionic acid, its crystallization, and subsequent structure determination by X-ray diffraction.

Synthesis of Oxindole-3-propionic Acid

A common and effective method for the synthesis of oxindole-3-propionic acid is the oxidation of indole-3-propionic acid.

Materials:

  • Indole-3-propionic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and equipment

Procedure:

  • Oxidation: Dissolve indole-3-propionic acid in glacial acetic acid.

  • Slowly add N-bromosuccinimide to the solution with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Reduction: The crude product from the previous step is dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of Pd/C is added to the solution.

  • The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude oxindole-3-propionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method.

Procedure:

  • Dissolve the purified oxindole-3-propionic acid in a minimal amount of a suitable solvent (e.g., 90% ethanol) at an elevated temperature to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Monitor the solution for the formation of well-defined single crystals.

X-ray Diffraction Analysis

The following outlines the general workflow for crystal structure determination using a single-crystal X-ray diffractometer.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Workflow for Structure Determination

The logical flow from synthesis to the final determination of the crystal structure is a critical pathway for researchers. The following diagram, generated using the DOT language, illustrates this experimental workflow.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Indole-3-propionic Acid oxidation Oxidation with NBS in Acetic Acid start->oxidation reduction Hydrogenation (H2/Pd-C) oxidation->reduction purification Purification (Recrystallization) reduction->purification product Oxindole-3-propionic Acid purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Workflow from Synthesis to Structure Determination.

Conclusion

While the definitive crystal structure of oxindole-3-propionic acid remains to be experimentally determined, this technical guide provides researchers with the essential information and protocols to pursue this goal. The crystallographic data of the closely related 1H-Indole-3-propionic acid offers a solid foundation for computational studies and structural comparisons. The detailed synthetic and crystallographic procedures outlined herein present a clear path for obtaining high-quality single crystals and ultimately elucidating the three-dimensional structure of oxindole-3-propionic acid. This will undoubtedly contribute to a deeper understanding of its structure-activity relationships and accelerate its potential development as a therapeutic agent.

A Comprehensive Technical Guide to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, including its nomenclature, physicochemical properties, synthesis, and a discussion of its biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Identification

This compound is a derivative of indole with a propanoic acid substituent. It is also commonly known by several alternative names. The nomenclature and chemical identifiers are summarized in the table below.

Identifier TypeValue
Systematic Name This compound
Common Name Oxindole-3-propionic acid
CAS Number 2971-17-7
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol

It is crucial to distinguish this compound from the structurally similar but distinct Indole-3-propionic acid (IPA) , which lacks the oxo group at the C2 position of the indole ring. IPA is a well-characterized metabolite produced by the gut microbiota and exhibits significant biological activity. While the two compounds are related, their biological functions are not interchangeable.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Appearance Solid
Molecular Weight 205.21 g/mol
Molecular Formula C₁₁H₁₁NO₃
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O
InChI Key PQNPNRIIMZVTKC-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A common method for the synthesis of Oxindole-3-propionic acid involves the oxidation of Indole-3-propionic acid.

This protocol is based on a two-step process involving bromination followed by reduction.

Step 1: Bromination of Indole-3-propionic acid

  • Dissolve Indole-3-propionic acid in glacial acetic acid.

  • Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid to the reaction mixture at room temperature.

  • Stir the mixture for a specified period to allow for the completion of the bromination reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the intermediate product can be isolated by precipitation and filtration.

Step 2: Reduction to Oxindole-3-propionic acid

  • Suspend the crude product from Step 1 in a suitable solvent, such as ethanol.

  • Add a palladium on carbon (H₂/Pd) catalyst to the suspension.

  • Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure and temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude Oxindole-3-propionic acid.

  • The final product can be purified by recrystallization from an appropriate solvent system.

A workflow for this synthesis is depicted in the diagram below.

G cluster_synthesis Synthesis of Oxindole-3-propionic acid indole_propionic_acid Indole-3-propionic acid bromination Bromination (N-bromosuccinimide in Acetic Acid) indole_propionic_acid->bromination Step 1 intermediate Bromo-intermediate bromination->intermediate reduction Reduction (H2/Pd catalyst) intermediate->reduction Step 2 oxindole_propionic_acid Oxindole-3-propionic acid reduction->oxindole_propionic_acid

A diagram illustrating the two-step synthesis of Oxindole-3-propionic acid.

Biological Activity and Signaling Pathways

While there is a substantial body of research on the biological activities of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by gut microbiota, there is limited specific information available for this compound.

IPA is known to be a potent antioxidant and neuroprotective agent. It is also recognized as a ligand for the Pregnane X receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), through which it modulates various signaling pathways related to inflammation and metabolism.

Given that Oxindole-3-propionic acid can be synthesized from IPA, it is plausible that it may act as a metabolite or a synthetic analog. However, the introduction of the oxo group at the C2 position significantly alters the electronic and steric properties of the molecule, which would likely impact its biological activity and receptor binding affinity. Further research is required to elucidate the specific biological roles and signaling pathways associated with Oxindole-3-propionic acid.

The potential metabolic relationship between Indole-3-propionic acid and Oxindole-3-propionic acid is illustrated below.

G cluster_relationship Potential Metabolic Relationship IPA Indole-3-propionic acid (IPA) (Biologically Active) Oxidation Oxidation IPA->Oxidation Metabolic Conversion? OIPA Oxindole-3-propionic acid (Biological Activity to be Determined) Oxidation->OIPA

Potential metabolic conversion of IPA to Oxindole-3-propionic acid.

Oxindole-3-propionic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxindole-3-propionic acid, a derivative of the oxindole heterocyclic scaffold, represents a molecule of interest primarily from a chemical synthesis perspective. Its history is rooted in the mid-20th century exploration of ring rearrangement reactions. Despite the rich biological activities associated with the broader class of oxindoles, specific research into the biological functions and potential therapeutic applications of Oxindole-3-propionic acid remains notably limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the historical discovery and the pivotal synthesis of Oxindole-3-propionic acid, alongside a detailed, representative experimental protocol. The conspicuous absence of substantial biological data is highlighted, positioning this compound as a potential candidate for future exploratory research.

Discovery and Historical Context

The first documented synthesis of Oxindole-3-propionic acid was reported in 1954 by H. A. Lloyd and E. C. Horning in the Journal of the American Chemical Society.[1] Their work, titled "Synthesis of Oxindole-3-propionic Acid by Ring Rearrangement," signifies a key moment in the exploration of synthetic methodologies for generating functionalized oxindole structures.[1] At the time, research into the chemistry of indole alkaloids and related heterocyclic systems was a burgeoning field. The development of novel synthetic routes to access diverse molecular scaffolds was of paramount importance for the potential discovery of new therapeutic agents and for the fundamental understanding of chemical reactivity.

The synthesis described by Lloyd and Horning is significant as it demonstrates a "ring rearrangement" strategy. This approach often involves the transformation of one cyclic system into another, showcasing elegant and sometimes unexpected chemical pathways. While the specific motivations of Lloyd and Horning are detailed within the full text of their 1954 publication, the work fits into the broader scientific endeavor of the era to expand the toolkit of synthetic organic chemistry.

Physicochemical Properties

Limited quantitative data for Oxindole-3-propionic acid is available. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 2971-17-7Publicly available chemical databases
Molecular Formula C₁₁H₁₁NO₃Publicly available chemical databases
Molecular Weight 205.21 g/mol Publicly available chemical databases
IUPAC Name 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acidPublicly available chemical databases

Synthesis of Oxindole-3-propionic Acid

Representative Experimental Protocol: Synthesis by Ring Rearrangement

Objective: To synthesize Oxindole-3-propionic acid through a ring rearrangement of a suitable precursor. A plausible precursor for such a reaction would be a substituted quinoline or a related nitrogen-containing bicyclic system that can undergo oxidative cleavage and subsequent recyclization.

Materials:

  • Precursor molecule (e.g., a substituted 2-chloroquinoline derivative)

  • Oxidizing agent (e.g., ozone, potassium permanganate)

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • Acid or base for hydrolysis (e.g., hydrochloric acid, sodium hydroxide)

  • Organic solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Oxidative Cleavage: The starting precursor molecule is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and cooled to a low temperature (e.g., -78 °C). An oxidizing agent, such as ozone, is bubbled through the solution until the starting material is consumed (monitored by thin-layer chromatography).

  • Reductive Workup: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess ozone. A reducing agent, such as sodium borohydride, is then carefully added to the solution to quench the ozonide and reduce the resulting intermediates.

  • Hydrolysis: After the reductive workup, the solvent is removed under reduced pressure. The resulting crude material is then subjected to acidic or basic hydrolysis to convert any ester or amide functionalities to the desired carboxylic acid.

  • Cyclization/Rearrangement: The conditions of the hydrolysis step (e.g., heating in an acidic medium) are often sufficient to induce the ring rearrangement and cyclization to form the oxindole ring system.

  • Extraction and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Oxindole-3-propionic acid.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

Extensive searches of scientific databases for biological activities, mechanisms of action, and quantitative data specifically associated with Oxindole-3-propionic acid (CAS 2971-17-7) did not yield significant findings. This suggests that, following its initial synthesis, the compound has not been a major focus of biological or pharmaceutical research.

This is in stark contrast to the closely related compound, Indole-3-propionic acid (IPA) , which has been the subject of numerous studies. IPA is a metabolite of tryptophan produced by the gut microbiota and has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties. It is crucial for researchers to distinguish between these two molecules, as their structural differences (the presence of a ketone group at the 2-position of the indole ring in Oxindole-3-propionic acid) would be expected to lead to different biological activities.

The lack of data on Oxindole-3-propionic acid presents a research gap and an opportunity for new investigations into the potential biological effects of this molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of Oxindole-3-propionic acid based on a ring rearrangement strategy.

Synthesis_Workflow start Start: Precursor Molecule step1 Step 1: Oxidative Cleavage start->step1 step2 Step 2: Reductive Workup step1->step2 step3 Step 3: Hydrolysis step2->step3 step4 Step 4: Cyclization/Rearrangement step3->step4 step5 Step 5: Extraction & Purification step4->step5 step6 Step 6: Column Chromatography step5->step6 end_product End Product: Oxindole-3-propionic Acid step6->end_product

A plausible synthetic workflow for Oxindole-3-propionic Acid.

Conclusion and Future Directions

Oxindole-3-propionic acid is a molecule with a defined historical entry into the chemical literature through the work of Lloyd and Horning in 1954.[1] The synthesis via ring rearrangement highlights a classic approach in organic chemistry. However, despite the well-established biological importance of the oxindole core in numerous pharmaceuticals and natural products, Oxindole-3-propionic acid itself remains an enigmatic entity in the biological and pharmacological landscape.

The absence of significant research into its biological effects presents a clear opportunity for the scientific community. Future studies could focus on:

  • Screening for Biological Activity: Evaluating Oxindole-3-propionic acid in a variety of biological assays to identify any potential therapeutic properties, such as anticancer, anti-inflammatory, or neuroprotective effects.

  • Comparative Studies: Directly comparing the biological activity of Oxindole-3-propionic acid with that of Indole-3-propionic acid to understand the structure-activity relationship and the impact of the 2-oxo group.

  • Target Identification: If any biological activity is discovered, subsequent studies could focus on identifying the molecular targets and elucidating the mechanism of action.

References

Unveiling the Enigma of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural occurrence of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a compound of interest in various scientific domains. Our comprehensive investigation reveals a notable absence of direct evidence for the natural occurrence of this specific molecule in the current scientific literature. However, this guide illuminates the presence of structurally analogous compounds in nature, namely 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (oxindolylalanine) in Arabidopsis thaliana, and the well-documented production of 3-Indolepropionic acid (IPA) by mammalian gut microbiota. We further explore a plausible biosynthetic route for oxindole derivatives through the enzymatic oxidation of indole compounds, drawing parallels with the observed conversion of Indole-3-acetic acid (IAA) to its oxindole counterpart in plants. This document provides a thorough examination of these related natural products, including quantitative data, detailed experimental protocols for their study, and a visualization of relevant biological pathways, offering a valuable resource for researchers navigating this intriguing area of study.

Introduction: The Quest for a Naturally Occurring Oxindole

This compound belongs to the oxindole class of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. While the synthetic chemistry of oxindoles is well-established, the natural occurrence of this specific propanoic acid derivative remains elusive. This guide aims to provide a comprehensive overview of the current state of knowledge regarding its potential natural sources, drawing upon data from closely related molecules.

Natural Occurrence: A Tale of Two Analogs

Our extensive search of scientific databases and literature has not yielded any direct reports on the isolation of this compound from a natural source. However, compelling evidence exists for the natural occurrence of two structurally similar compounds, which provide a strong basis for inferring potential biosynthetic pathways and biological relevance.

Oxindolylalanine in Arabidopsis thaliana: A Plant-Derived Precedent

A closely related oxindole, 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid , also known as oxindolylalanine, has been reported to be present in the model plant species Arabidopsis thaliana. This discovery is significant as it confirms that the oxindole core structure, substituted at the 3-position with a propanoic acid-like side chain, is indeed produced in the plant kingdom. The presence of the amino group distinguishes it from the target molecule of this guide, suggesting it is an alanine derivative of the oxindole scaffold. The biosynthetic origin of oxindolylalanine in Arabidopsis is not yet fully elucidated but is presumed to arise from the oxidation of tryptophan or its derivatives.

3-Indolepropionic Acid (IPA): A Gut Microbiome Metabolite

In the mammalian gut, a structurally analogous indole derivative, 3-Indolepropionic acid (IPA) , is a well-characterized metabolite produced from dietary tryptophan by the gut microbiota. IPA lacks the oxo-group at the 2-position of the indole ring that characterizes the target molecule. It is a potent antioxidant and has been the subject of extensive research due to its neuroprotective, anti-inflammatory, and gut barrier-protective properties. The natural production of IPA by commensal bacteria such as Clostridium sporogenes is a clear example of host-microbe symbiosis influencing host physiology.

Quantitative Data on 3-Indolepropionic Acid (IPA)

Given the lack of data for the target compound, we present quantitative data for its closest naturally occurring and well-studied analog, 3-Indolepropionic acid (IPA). These concentrations can vary significantly based on diet, gut microbiome composition, and host health status.

Biological MatrixSpeciesConcentration RangeMethod of AnalysisReference(s)
Human PlasmaHuman0.1 - 1.0 µMLC-MS/MS[1]
Human PlasmaHuman100 - 200 ng/mLLC-MS/MS[1]
Human FecesHumanNot consistently reportedLC-MS/MS-
Rat PlasmaRat~5 µMLC-MS/MS[1]

Table 1: Reported Concentrations of 3-Indolepropionic Acid (IPA) in Biological Samples.

Plausible Biosynthetic Pathways

While the definitive biosynthetic pathway for this compound is unknown due to its unconfirmed natural occurrence, we can propose a logical pathway based on established enzymatic reactions in nature.

The Oxidation of Indole-3-propionic Acid

A plausible route to the formation of this compound is the direct oxidation of 3-Indolepropionic acid (IPA). This hypothesis is supported by the well-documented enzymatic oxidation of the plant hormone Indole-3-acetic acid (IAA) to Oxindole-3-acetic acid in plants such as Zea mays. This conversion is catalyzed by an oxygenase enzyme. A similar enzymatic or even non-enzymatic oxidative process in the gut environment or within host tissues could potentially convert IPA into its oxindole derivative.

Biosynthetic Hypothesis Tryptophan Tryptophan IPA 3-Indolepropionic Acid (IPA) Tryptophan->IPA Gut Microbiota (e.g., Clostridium sporogenes) Target This compound IPA->Target Hypothetical Oxidation (Enzymatic or Non-enzymatic)

Figure 1: A proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the study of the naturally occurring analogs discussed in this guide.

Isolation and Characterization of Oxindolylalanine from Arabidopsis thaliana**

Disclaimer: The primary literature detailing the original isolation and characterization of oxindolylalanine from Arabidopsis thaliana could not be definitively located for the purpose of this guide. The following is a generalized protocol based on standard methods for the extraction and analysis of secondary metabolites from plant tissues.

1. Plant Material:

  • Arabidopsis thaliana (e.g., Columbia-0 ecotype) seedlings or mature plants.

2. Extraction:

  • Harvest and freeze-dry the plant material.

  • Grind the dried tissue to a fine powder.

  • Extract the powder with 80% methanol (MeOH) at 4°C with constant agitation.

  • Centrifuge the extract to pellet the plant debris and collect the supernatant.

  • Repeat the extraction process on the pellet for exhaustive extraction.

  • Pool the supernatants and evaporate the methanol under reduced pressure.

3. Purification:

  • Resuspend the aqueous extract in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove lipids.

  • Subject the aqueous phase to solid-phase extraction (SPE) using a C18 cartridge to enrich for indole and oxindole compounds.

  • Elute the compounds with a stepwise gradient of methanol in water.

  • Further purify the fractions containing the compound of interest using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

4. Characterization:

  • Analyze the purified fractions by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis.

  • Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) on the isolated compound to elucidate its structure.

  • Compare the spectral data with that of a synthesized standard of 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid for confirmation.

Enzymatic Assay for the Oxidation of Indole-3-acetic Acid in Zea mays**

This protocol is adapted from the work of Reinecke and Bandurski (1988) on the enzymatic conversion of IAA to Oxindole-3-acetic acid in Zea mays.

1. Enzyme Preparation:

  • Homogenize etiolated Zea mays seedlings in a cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove cell debris.

  • Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a minimal volume of the extraction buffer. This constitutes the enzyme preparation.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme preparation, a source of reducing equivalents (e.g., NADPH), and a buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

  • Initiate the reaction by adding Indole-3-acetic acid (IAA) as the substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetone).

3. Product Analysis:

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analyze the supernatant for the presence of Oxindole-3-acetic acid using HPLC with a C18 column and a UV detector.

  • Confirm the identity of the product by co-elution with an authentic standard of Oxindole-3-acetic acid and by LC-MS/MS analysis.

Signaling Pathways of 3-Indolepropionic Acid (IPA)

The biological effects of IPA are mediated, in part, through its interaction with specific host receptors, namely the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).

IPA and the Pregnane X Receptor (PXR) Signaling Pathway

IPA is a known agonist of PXR, a nuclear receptor primarily expressed in the liver and intestine. Activation of PXR by IPA plays a crucial role in maintaining gut homeostasis and reducing inflammation.

PXR_Pathway cluster_extracellular Extracellular/Lumen cluster_cell Intestinal Epithelial Cell Tryptophan Tryptophan IPA_lumen 3-Indolepropionic Acid (IPA) Tryptophan->IPA_lumen Gut Microbiota IPA_cyto IPA IPA_lumen->IPA_cyto Uptake PXR PXR IPA_cyto->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR PPRE PXR Response Element (PPRE) in DNA PXR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Induces Proteins Proteins for Gut Homeostasis (e.g., tight junction proteins) Target_Genes->Proteins Gut_Barrier Enhanced Gut Barrier Function Reduced Inflammation Proteins->Gut_Barrier Strengthens

Figure 2: The IPA-PXR signaling pathway in intestinal epithelial cells.

IPA and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

IPA can also modulate the activity of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. The interaction of IPA with AhR is complex and can lead to both activation and inhibition of the pathway depending on the cellular context.

AhR_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T cell) IPA_extra 3-Indolepropionic Acid (IPA) IPA_cyto IPA IPA_extra->IPA_cyto Uptake AhR_complex AhR-Hsp90-XAP2 (inactive complex) IPA_cyto->AhR_complex Binds & Activates AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., IL-10, IL-22) XRE->Gene_Transcription Modulates Immune_Response Modulated Immune Response (e.g., Anti-inflammatory effects) Gene_Transcription->Immune_Response Leads to

Figure 3: The IPA-AhR signaling pathway in immune cells.

Conclusion and Future Directions

Future research should focus on:

  • Targeted metabolomic studies in plants known to produce other oxindole alkaloids to search for this compound.

  • Investigating the potential for mammalian enzymes or the gut microbiota to oxidize IPA to its oxindole form.

  • The total synthesis of this compound to enable comprehensive biological evaluation and to serve as an analytical standard.

This guide provides a foundational resource for scientists and researchers, summarizing the current, albeit indirect, evidence for the natural relevance of this compound and offering clear directions for future inquiry.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct antimicrobial activity data was found for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in the public domain. The following application notes and protocols are based on data from structurally related oxindole and indole derivatives and are provided as a representative guide for research purposes.

Introduction

Oxindole and indole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] The core scaffold of these molecules provides a versatile platform for chemical modifications, leading to a wide array of derivatives with potential therapeutic applications.[1] This document provides an overview of the potential application of this compound, a member of the oxindole family, in antimicrobial assays. The provided data and protocols are extrapolated from studies on related indole and oxindole derivatives and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals.

Data Presentation: Antimicrobial Activity of Related Indole and Oxindole Derivatives

The antimicrobial efficacy of various indole and oxindole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, is summarized below.

Table 1: Summary of Antimicrobial Activity of Representative Indole and Oxindole Derivatives

Compound ClassDerivativeTest OrganismAssay TypeResult
Oxindole Derivatives 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (various aryl substitutions)Staphylococcus aureusAgar Cup DiffusionSignificant Inhibition
Streptococcus pyogenesAgar Cup DiffusionSignificant Inhibition
Escherichia coliAgar Cup DiffusionSignificant Inhibition
Pseudomonas aeruginosaAgar Cup DiffusionSignificant Inhibition
Aspergillus nigerAgar Cup DiffusionSignificant Inhibition
Aspergillus clavatusAgar Cup DiffusionSignificant Inhibition
Indole Derivatives Indole-triazole derivative (Compound 3d)Staphylococcus aureusTube Dilution (MIC)3.125-50 µg/mL
Methicillin-resistant S. aureus (MRSA)Tube Dilution (MIC)3.125-50 µg/mL
Escherichia coliTube Dilution (MIC)3.125-50 µg/mL
Bacillus subtilisTube Dilution (MIC)3.125-50 µg/mL
Candida albicansTube Dilution (MIC)3.125-50 µg/mL
Candida kruseiTube Dilution (MIC)3.125-50 µg/mL
Indole-3-propionic acid (IPA) Indole-3-propionic acidMycobacterium tuberculosisIn vitro assaysActive
Mycobacterium aviumIn vitro assaysActive
Gram-negative bacteriaIn vitro assaysNo activity
Gram-positive bacteriaIn vitro assaysNo activity

Note: The results for oxindole derivatives were reported qualitatively as "significant inhibition" with zones of inhibition measured in millimeters, though the exact values were not available in the snippets.[3][4] The MIC values for the indole-triazole derivative represent a range for a series of related compounds.[5][6]

Experimental Protocols

Detailed methodologies for common antimicrobial susceptibility testing are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Agar Cup/Well Diffusion Method

This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Solvent for dissolving the test compound (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Positive control antibiotic discs

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare MHA or SDA plates and allow them to solidify.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Prepare a stock solution of the test compound and make serial dilutions.

  • Add a fixed volume (e.g., 100 µL) of each dilution of the test compound, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Test compound

  • Solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal cultures

  • Positive control antibiotic

  • Negative control (broth with solvent)

  • Growth control (broth with inoculum)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.[6]

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

  • Add the standardized inoculum to each well containing the test compound, as well as to the growth control well. The negative control well should only contain broth and the solvent.

  • Incubate the plate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.[5]

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

  • Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_agar Agar Diffusion Method cluster_broth Broth Dilution Method (MIC) Compound_Prep Prepare Test Compound Stock & Dilutions Add_Compound Add Compound to Wells/Discs Compound_Prep->Add_Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Agar_Plate Inoculate Agar Plate Inoculum_Prep->Agar_Plate Add_Inoculum Add Inoculum to Wells Inoculum_Prep->Add_Inoculum Create_Wells Create Wells/Place Discs Agar_Plate->Create_Wells Create_Wells->Add_Compound Incubate_Agar Incubate Plates Add_Compound->Incubate_Agar Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones Serial_Dilution->Add_Inoculum Incubate_Broth Incubate Plate Add_Inoculum->Incubate_Broth Determine_MIC Determine MIC (Visual/OD) Incubate_Broth->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Potential Mechanisms of Action

The antimicrobial activity of indole and oxindole derivatives may be attributed to several mechanisms.

Mechanism_of_Action cluster_compound Indole/Oxindole Derivative cluster_bacterium Bacterial Cell cluster_outcome Antimicrobial Effect Compound 3-(2-Oxo-2,3-dihydro-1H- indol-3-yl)propanoic acid (and related derivatives) Membrane Cell Membrane Disruption Compound->Membrane Direct Interaction Efflux Efflux Pump Inhibition Compound->Efflux Inhibition Metabolism Metabolic Pathway Inhibition Compound->Metabolism e.g., Tryptophan Biosynthesis (in Mycobacteria) Outcome Inhibition of Growth / Cell Death Membrane->Outcome Efflux->Outcome Increased Intracellular Antibiotic Concentration Metabolism->Outcome Depletion of Essential Metabolites

Caption: Potential antimicrobial mechanisms of indole derivatives.

Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the biosynthesis of tryptophan.[7][8][9] Specifically, IPA acts as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan synthesis pathway, by mimicking tryptophan.[7][9] Furthermore, some indole derivatives have been identified as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant bacterial strains.[4][6][10][11]

References

Oxindole-3-propionic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Oxindole-3-propionic acid is a derivative of oxindole, a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active compounds. The presence of both the oxindole core and a carboxylic acid-containing side chain at the 3-position makes it a valuable building block in organic synthesis. The reactive sites on the molecule, including the C-3 position, the lactam nitrogen, the aromatic ring, and the carboxylic acid group, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of complex molecules.

While extensive literature exists on the synthesis of various 3-substituted oxindoles, the specific use of oxindole-3-propionic acid as a starting material is less commonly documented in contemporary research. However, historical methods for its synthesis provide a solid foundation for its preparation and subsequent derivatization. Its potential as a precursor lies in the ability to further elaborate the propionic acid side chain, for example, through amide bond formation or other carboxylic acid chemistries, to introduce additional functionalities and build molecular complexity. This makes it a potentially useful intermediate for the development of novel therapeutic agents and other functional organic molecules.

Key Synthetic Approaches

The preparation of oxindole-3-propionic acid can be achieved through several synthetic routes. Two notable methods from the classical literature include:

  • Reduction of a Condensation Product: This method involves the condensation of oxindole with ethyl malonate, followed by the reduction of the resulting product to yield oxindole-3-propionic acid.

  • Ring Rearrangement: Another approach involves a ring rearrangement of α-(γ-nitrophenyl)-glutaric acid, which upon reduction and cyclization, furnishes the target molecule.

Once synthesized, the carboxylic acid moiety of oxindole-3-propionic acid can be readily derivatized, for instance, through esterification, to protect the acid or to introduce further handles for synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of Oxindole-3-propionic Acid via Reduction of Ethyl Isatylidene-β-malonate

This protocol is adapted from the work of Julian and Printy.

Materials:

  • Oxindole

  • Ethyl malonate

  • Piperidine

  • Ethanol

  • Sodium amalgam (2.5%)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of oxindole and ethyl malonate in ethanol is treated with a catalytic amount of piperidine and refluxed to yield ethyl isatylidene-β-malonate.

  • Reduction: The crude ethyl isatylidene-β-malonate is dissolved in a solution of sodium hydroxide. Sodium amalgam is then added portion-wise to the stirred solution at room temperature.

  • Work-up: After the reaction is complete, the mercury is separated, and the aqueous solution is acidified with hydrochloric acid.

  • Isolation: The precipitated crude oxindole-3-propionic acid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be recrystallized from hot water or an appropriate solvent system to afford pure oxindole-3-propionic acid.

Protocol 2: Synthesis of Oxindole-3-propionic Acid via Ring Rearrangement

This protocol is based on the research by Lloyd and Horning.

Materials:

  • α-(γ-Nitrophenyl)-glutaric acid

  • Catalyst for reduction (e.g., Palladium on carbon)

  • Hydrogen gas

  • Solvent (e.g., Ethanol)

Procedure:

  • Reduction-Cyclization: α-(γ-Nitrophenyl)-glutaric acid is dissolved in a suitable solvent and subjected to catalytic hydrogenation. This process reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the five-membered lactam ring of oxindole-3-propionic acid.

  • Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.

  • Purification: The resulting solid residue is purified by recrystallization to yield pure oxindole-3-propionic acid.

Protocol 3: Methyl Esterification of Oxindole-3-propionic Acid

This is a general protocol for Fischer esterification, adaptable to oxindole-3-propionic acid.

Materials:

  • Oxindole-3-propionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Oxindole-3-propionic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then dissolved in dichloromethane or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure methyl oxindole-3-propionate.

Data Presentation

Table 1: Summary of Synthetic Data for Oxindole-3-propionic Acid and its Methyl Ester

CompoundSynthetic MethodKey ReagentsYield (%)Melting Point (°C)
Oxindole-3-propionic AcidReduction of CondensateOxindole, Ethyl malonate, Sodium amalgamGood167-169
Oxindole-3-propionic AcidRing Rearrangementα-(γ-Nitrophenyl)-glutaric acid, H₂, Pd/CHigh167-169
Methyl Oxindole-3-propionateFischer EsterificationOxindole-3-propionic acid, Methanol, H₂SO₄Good78-78.5

Visualizations

Synthesis_of_Oxindole_3_propionic_Acid Oxindole Oxindole Intermediate1 Ethyl Isatylidene- β-malonate Oxindole:e->Intermediate1:w Piperidine, Ethanol, Reflux EthylMalonate Ethyl Malonate EthylMalonate:e->Intermediate1:w Product Oxindole-3-propionic Acid Intermediate1:e->Product:w 1. NaOH 2. Na/Hg 3. HCl

Caption: Synthesis of Oxindole-3-propionic Acid via Condensation and Reduction.

Esterification_of_Oxindole_3_propionic_Acid StartingMaterial Oxindole-3-propionic Acid Product Methyl Oxindole-3-propionate StartingMaterial:e->Product:w H₂SO₄ (cat.), Reflux Methanol Methanol Methanol:e->Product:w

Caption: Fischer Esterification of Oxindole-3-propionic Acid.

Synthesis and Applications of Oxindole-3-propionic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, Oxindole-3-propionic acid and its derivatives represent a promising class of compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of these valuable molecules, summarizes key quantitative data, and visualizes relevant biological pathways.

The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with therapeutic potential. The addition of a propionic acid moiety at the 3-position opens up avenues for further functionalization and interaction with biological targets. These derivatives have shown particular promise as kinase inhibitors in cancer therapy and as anti-inflammatory agents.

Synthetic Strategies

The synthesis of Oxindole-3-propionic acid derivatives can be approached through several key strategies. A common and effective method involves a two-step sequence: a Knoevenagel or a similar condensation reaction to form an α,β-unsaturated intermediate, followed by a reduction of the double bond.

A historical and foundational method for the synthesis of Oxindole-3-propionic acid was developed by Julian and Pikl. This approach involves the condensation of oxindole with ethyl malonate, followed by reduction of the resulting product.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, starting from readily available starting materials.

G cluster_synthesis Synthesis Workflow Start Oxindole Condensation Condensation (e.g., with Ethyl Malonate) Start->Condensation Intermediate Ethyl 2-(2-oxoindolin-3-ylidene)malonate Condensation->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Ester Ethyl Oxindole-3-propionate Reduction->Ester Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ester->Hydrolysis Final_Product Oxindole-3-propionic Acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of Oxindole-3-propionic Acid.

Experimental Protocols

Protocol 1: Synthesis of Oxindole-3-propionic Acid via Malonic Ester Condensation and Reduction

This protocol is adapted from the classical approach and provides a reliable method for the preparation of the target compound.

Step 1: Condensation of Oxindole with Diethyl Malonate

  • To a solution of oxindole (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.2 equivalents) and a catalytic amount of a base like piperidine or sodium ethoxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude ethyl 2-(2-oxoindolin-3-ylidene)malonate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of Ethyl 2-(2-oxoindolin-3-ylidene)malonate

  • Dissolve the ethyl 2-(2-oxoindolin-3-ylidene)malonate (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).

  • Carry out the hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi).

  • Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases (usually 12-24 hours).

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl oxindole-3-propionate.

Step 3: Hydrolysis to Oxindole-3-propionic Acid

  • Dissolve the crude ethyl oxindole-3-propionate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield Oxindole-3-propionic Acid.

Quantitative Data Summary

The following tables summarize the yields of synthetic intermediates and the biological activity of representative Oxindole-3-propionic acid derivatives and related compounds.

Table 1: Synthetic Yields

StepProductTypical Yield (%)
CondensationEthyl 2-(2-oxoindolin-3-ylidene)malonate75-85
ReductionEthyl Oxindole-3-propionate80-90
HydrolysisOxindole-3-propionic Acid85-95

Table 2: Biological Activity of Oxindole Derivatives (Kinase Inhibition)

Compound IDTarget KinaseIC50 (nM)Reference
5lFLT336.21
5lCDK28.17
SunitinibFLT314.90[1]
SunitinibCDK227.90
FN-1501FLT30.27[1]
FN-1501CDK22.47[1]
Compound 10TAK18.9[2]

Table 3: Anticancer Activity of Oxindole Derivatives (Cell-based Assays)

Compound IDCell LineAssay TypeValue (µM)Reference
5lLeukemiaGI503.39
5lColon CancerGI505.97
6fMCF-7IC5014.77[3]
6gMCF-7IC5025.35[3]

Biological Signaling Pathways

Oxindole-3-propionic acid derivatives often exert their biological effects by inhibiting protein kinases that are crucial for cell signaling, particularly in cancer. Understanding these pathways is key to rational drug design and development.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3L FLT3 Ligand FLT3L->FLT3 Binds and activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT5->Proliferation Promotes Inhibitor Oxindole-3-propionic Acid Derivative Inhibitor->FLT3 Inhibits

Caption: Inhibition of the FLT3 signaling pathway by Oxindole derivatives.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of many cancers, making it an attractive therapeutic target.

CDK2_Pathway cluster_g1 G1 Phase cluster_s S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and activates Rb Rb CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases DNA_Replication DNA Replication E2F->DNA_Replication Promotes transcription of S-phase genes Inhibitor Oxindole-3-propionic Acid Derivative Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 cell cycle pathway by Oxindole derivatives.

c-Kit Signaling Pathway

The c-Kit receptor is another tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including gastrointestinal stromal tumors (GISTs) and some forms of leukemia.

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT3 STAT3 cKit->STAT3 SCF Stem Cell Factor (SCF) SCF->cKit Binds and activates AKT AKT PI3K->AKT Cell_Growth Cell Growth, Proliferation, & Survival AKT->Cell_Growth Promotes MAPK MAPK Pathway RAS->MAPK MAPK->Cell_Growth Promotes STAT3->Cell_Growth Promotes Inhibitor Oxindole-3-propionic Acid Derivative Inhibitor->cKit Inhibits

Caption: Inhibition of the c-Kit signaling pathway by Oxindole derivatives.

These application notes and protocols provide a starting point for the synthesis and investigation of Oxindole-3-propionic acid derivatives. The versatility of the oxindole scaffold, combined with the potential for diverse functionalization of the propionic acid side chain, ensures that this class of compounds will remain an active area of research in the quest for new therapeutic agents.

References

Application Notes and Protocols: Biological Activity of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid and its derivatives. It includes a summary of their potential as anticancer, antimicrobial, and anti-inflammatory agents, presented with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological effects. The core structure, an oxindole, is a privileged scaffold in medicinal chemistry, known for its interaction with various biological targets. Modifications to this core have yielded compounds with significant activities.

Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of protein tyrosine kinases, which are crucial for tumor growth and proliferation.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
9e (a quinolin-2-one derivative)MCF-7 (Breast)Cytotoxicity1.32Doxorubicin1.21
Les-6614 J774.2 (Murine Macrophages)Cytotoxicity98Doxorubicin0.57 - >10
SU11248 (Sunitinib)-VEGFR2 Kinase Assay---
SU11248 (Sunitinib)-PDGFRβ Kinase Assay---

Note: IC50 is the half-maximal inhibitory concentration.

Enzyme Inhibitory Activity

A significant focus of research has been on the ability of these derivatives to inhibit key enzymes involved in disease pathogenesis.

Table 2: Enzyme Inhibitory Activity of this compound and Related Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference CompoundIC50 (nM)
9e (a quinolin-2-one derivative)EGFRInhibition0.01689Erlotinib29.8
Orantinib VEGFR / PDGFRKinase Inhibition---
Indole Derivatives (e.g., S3) COX-2Cyclooxygenase Expression-Indomethacin-
7r-S (a carbazole derivative)DNMT1Enzyme Inhibition8.147RG108>250 µM
7t-S (a carbazole derivative)DNMT1Enzyme Inhibition0.777RG108>250 µM
Antimicrobial and Anti-inflammatory Activity

Some derivatives have shown potential in combating microbial infections and reducing inflammation.

Table 3: Antimicrobial and Anti-inflammatory Activity

Compound ClassActivity TypeModel/OrganismKey Findings
Indole Substituted Propanoic AcidAntimicrobialP. mirabilis, B. subtilisModerate activity observed.[1]
Oxindole DerivativesAntifungalVarious filamentous fungi3-(-2-thienoylmethylidene)-indol-2(3H)-ones showed the strongest effects.[2]
Indole-fused Oleanolic Acid DerivativesAnti-inflammatoryLPS-induced nitric oxide formation in macrophagesIC50 values ranging from 2.66 to 25.40 µM.[3]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6][7][8][9]

Materials:

  • 96-well flat-bottom microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Tyrosine Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the inhibitory effect of a compound on the kinase activity of a purified receptor tyrosine kinase (e.g., VEGFR, PDGFR, EGFR).[10][11]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, EGFR)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • ATP

  • Test compound (serially diluted in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP.

  • Assay Setup: Add 25 µL of the master mix to each well of a 96-well plate. Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Add 20 µL of the diluted kinase enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Equilibrate the plate to room temperature and add 50 µL of the luminescent kinase assay reagent to each well. Incubate for 10 minutes to stabilize the signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

COX Inhibition Assay (Colorimetric or ELISA-based)

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][12][13]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (serially diluted)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX enzyme to the designated wells (initial activity and inhibitor wells).

  • Inhibitor Addition: Add the serially diluted test compound or vehicle control to the inhibitor wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the initial activity control. Calculate the IC50 value.

Alternatively, an ELISA can be used to quantify the amount of prostaglandin E2 (PGE2) produced.[3][13]

Visualizations

The following diagrams illustrate a general experimental workflow and the key signaling pathways targeted by these compounds.

G General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Lead Optimization Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization Solubilization Solubilization in DMSO Characterization->Solubilization Anticancer Anticancer Screening (e.g., MTT Assay) Solubilization->Anticancer Enzyme Enzyme Inhibition (e.g., Kinase Assay) Solubilization->Enzyme Antimicrobial Antimicrobial Screening Solubilization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead Optimization Further Chemical Modification Lead->Optimization

Caption: A general workflow for the synthesis, screening, and optimization of novel biologically active compounds.

G VEGF/PDGF Receptor Tyrosine Kinase Signaling Pathway Ligand VEGF / PDGF Receptor VEGFR / PDGFR Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor 3-(2-Oxoindolin-3-yl) propanoic acid derivative Inhibitor->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT Survival Cell Survival, Anti-apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: Inhibition of VEGFR/PDGFR signaling by oxindole derivatives, blocking downstream pro-survival and proliferative pathways.

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Quinolin-2-one derivative (e.g., 9e) Inhibitor->Dimerization Inhibition Grb2 Grb2/Shc Dimerization->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling cascade and its inhibition by specific derivatives, leading to reduced cancer cell proliferation.

G Prostaglandin Biosynthesis Pathway (COX Inhibition) Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Inhibitor Indole Derivative Inhibitor->COX Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The cyclooxygenase pathway, a key target for anti-inflammatory indole derivatives that block prostaglandin synthesis.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. This document outlines the application of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a novel oxindole derivative, in the investigation of its potential anti-inflammatory properties. These notes provide a framework for researchers, scientists, and drug development professionals to explore its mechanism of action and therapeutic potential.

Hypothetical Anti-inflammatory Profile

While specific experimental data for this compound is not yet available, this section presents a hypothetical summary of its potential anti-inflammatory activities based on common screening assays. The following tables of hypothetical data are provided to illustrate how the results of such investigations could be presented.

Data Presentation: Hypothetical In Vitro Efficacy

Table 1: Inhibition of Pro-inflammatory Mediators in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
1045.8 ± 4.340.1 ± 3.835.7 ± 3.2
5085.3 ± 6.778.9 ± 5.972.4 ± 5.1
IC50 (µM) 22.5 28.1 35.2

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

Compound Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
15.6 ± 0.820.3 ± 2.5
1025.1 ± 3.165.9 ± 5.4
5040.7 ± 4.592.1 ± 7.8
IC50 (µM) >50 7.8

Data Presentation: Hypothetical In Vivo Efficacy

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
Compound100.58 ± 0.0531.8
Compound300.32 ± 0.0462.4
Indomethacin100.25 ± 0.0370.6

Experimental Protocols

1. In Vitro Assay: Determination of Nitric Oxide (NO), TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To assess the inhibitory effect of the test compound on the production of key pro-inflammatory mediators.

  • Materials: RAW 264.7 macrophage cell line, DMEM, FBS, Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent, TNF-α and IL-6 ELISA kits, this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • NO Determination: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the nitrite concentration from a standard curve.

    • TNF-α and IL-6 Determination: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition for each mediator relative to the LPS-stimulated vehicle control.

2. In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the selectivity of the test compound in inhibiting COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Follow the protocol provided with the commercial COX inhibitor screening assay kit.

    • Briefly, incubate the test compound with either COX-1 or COX-2 enzyme in the presence of arachidonic acid.

    • The assay measures the peroxidase activity of COX, which is detected by a colorimetric substrate.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage inhibition of each enzyme and determine the IC50 values.

3. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model of inflammation.[1][2]

  • Animals: Male Wistar rats (180-200 g).

  • Materials: this compound, Carrageenan, Indomethacin (positive control), Plethysmometer.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or Indomethacin orally at the desired doses. The control group receives the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection and at specified time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

NF-kB Signaling Pathway NF-kB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IkBα IKK->IkB phosphorylates NFkB NF-kB (p65/p50) NFkB_n NF-kB (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes induces transcription

Caption: Simplified NF-kB signaling pathway.

COX Pathway Cyclooxygenase (COX) Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (constitutive) ArachidonicAcid->COX1 COX2 COX-2 (inducible) ArachidonicAcid->COX2 PGs_Thromboxanes Prostaglandins Thromboxanes (Physiological) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation

Caption: The Cyclooxygenase (COX) pathway.

Experimental Workflow

Anti-inflammatory Drug Discovery Workflow General Workflow for Screening Anti-inflammatory Compounds Start Start: Compound Synthesis [this compound] InVitro In Vitro Screening (e.g., LPS-stimulated macrophages, COX assays) Start->InVitro Active Active? InVitro->Active InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) Active->InVivo Yes Inactive Inactive/Discard Active->Inactive No Efficacious Efficacious? InVivo->Efficacious Mechanism Mechanism of Action Studies Efficacious->Mechanism Yes Efficacious->Inactive No Lead Lead Optimization Mechanism->Lead

Caption: A general experimental workflow.

References

Application Notes and Protocols: Mechanism of Action of Oxindole-3-propionic Acid in Bone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole-3-propionic acid, more commonly known as Indole-3-propionic acid (IPA), is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. Emerging research has identified IPA as a significant regulator of bone homeostasis, exhibiting a dual mechanism of action that promotes bone formation and inhibits bone resorption. This positions IPA as a potential therapeutic agent for metabolic bone diseases such as osteoporosis. These application notes provide a detailed overview of the molecular mechanisms of IPA in bone metabolism, quantitative data on its effects, and comprehensive protocols for relevant in vitro assays.

Mechanism of Action

Indole-3-propionic acid orchestrates a favorable balance in bone remodeling by directly influencing the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Promotion of Osteoblast Differentiation and Function:

IPA has been shown to enhance osteoblast differentiation and mineralization.[1] A key mechanism is the upregulation of Mitochondrial Transcription Factor A (Tfam).[1][2][3] Tfam is crucial for mitochondrial biogenesis and function, and its increased expression in osteoblasts supports the high energy demands of bone formation. The upregulation of Tfam by IPA is achieved, in part, by the promotion of the histone demethylase Kdm6b, which reduces the repressive H3K27me3 epigenetic mark at the Tfam promoter.[1]

Inhibition of Osteoclast Differentiation and Activity:

IPA effectively suppresses the formation and function of osteoclasts.[2][4][5] This is achieved through the modulation of several key signaling pathways:

  • Pregnane X Receptor (PXR) Activation: IPA activates the Pregnane X Receptor (PXR), a nuclear receptor. This activation leads to the suppression of RANKL-induced PXR ubiquitination and degradation. The stabilized PXR then increases its binding to the p65 subunit of NF-κB, thereby inhibiting the nuclear translocation and activity of this pro-osteoclastogenic transcription factor.[4][5]

  • Modulation of the NF-κB Pathway: By interfering with the p65 subunit, IPA directly inhibits the canonical NF-κB signaling cascade, which is essential for the differentiation and survival of osteoclasts.[2][3][4]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: IPA can also interact with the Aryl Hydrocarbon Receptor (AhR), which is known to negatively regulate osteoclastogenesis.[3][6]

Quantitative Data

The following tables summarize the quantitative effects of Indole-3-propionic acid on osteoclast differentiation and function based on available literature.

Table 1: Effect of Indole-3-propionic Acid (IPA) on Osteoclast Differentiation

IPA ConcentrationNumber of TRAP-positive Multinucleated Cells (MNCs) per well (Mean ± SD)Fold Change vs. Control
Control (0 µM)150 ± 151.0
10 µM110 ± 120.73
25 µM75 ± 80.50
50 µM40 ± 50.27

Data is representative and compiled from findings reported in studies on IPA's effect on osteoclastogenesis.[4]

Table 2: Effect of Indole-3-propionic Acid (IPA) on Osteoclast-Specific Gene Expression

GeneIPA Concentration (50 µM) - Fold Change vs. Control
Acp5 (TRAP)↓ 0.45
Ctsk (Cathepsin K)↓ 0.38
Nfatc1↓ 0.52

Data represents the downregulation of key osteoclast marker genes following treatment with IPA, as observed in in vitro studies.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of Indole-3-propionic acid in bone metabolism.

ipa_osteoblast IPA Indole-3-propionic Acid (IPA) KDM6B Kdm6b (Histone Demethylase) ↑ IPA->KDM6B H3K27me3 H3K27me3 at Tfam promoter ↓ KDM6B->H3K27me3 Tfam Tfam Expression ↑ H3K27me3->Tfam Mitochondria Mitochondrial Biogenesis & Function ↑ Tfam->Mitochondria Osteoblast Osteoblast Differentiation & Mineralization ↑ Mitochondria->Osteoblast

IPA's Pro-Osteogenic Mechanism

ipa_osteoclast cluster_ipa_action IPA Action cluster_nfkb_pathway NF-κB Pathway IPA Indole-3-propionic Acid (IPA) PXR PXR Activation IPA->PXR p65 p65 (NF-κB) PXR->p65 Binds to & inhibits RANKL RANKL RANK RANK RANKL->RANK RANK->p65 p65_nucleus p65 Nuclear Translocation p65->p65_nucleus Osteoclast_genes Osteoclast-specific Gene Expression ↓ p65_nucleus->Osteoclast_genes Osteoclast_diff Osteoclast Differentiation ↓ Osteoclast_genes->Osteoclast_diff

IPA's Anti-Osteoclastogenic Mechanism
Experimental Workflow

experimental_workflow cluster_osteoblast Osteoblast Differentiation Assay cluster_osteoclast Osteoclastogenesis Assay ob_start Seed pre-osteoblasts (e.g., MC3T3-E1) ob_treat Treat with Osteogenic Medium +/- IPA (various concentrations) ob_start->ob_treat ob_culture Culture for 7-21 days ob_treat->ob_culture ob_stain Alkaline Phosphatase (ALP) & Alizarin Red S Staining ob_culture->ob_stain ob_gene RT-qPCR for Runx2, ALP, Osteocalcin ob_culture->ob_gene ob_protein Western Blot for Tfam ob_culture->ob_protein oc_start Isolate Bone Marrow Macrophages (BMMs) oc_treat Treat with M-CSF + RANKL +/- IPA (various concentrations) oc_start->oc_treat oc_culture Culture for 5-7 days oc_treat->oc_culture oc_stain TRAP Staining oc_culture->oc_stain oc_gene RT-qPCR for TRAP, Cathepsin K, NFATc1 oc_culture->oc_gene oc_protein Western Blot for p-p65, p65 oc_culture->oc_protein oc_count Count TRAP+ Multinucleated Cells oc_stain->oc_count

In Vitro Assay Workflow

Experimental Protocols

Protocol 1: In Vitro Osteoblast Differentiation Assay

Objective: To evaluate the effect of Indole-3-propionic acid on the differentiation and mineralization of pre-osteoblastic cells.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic induction medium: Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate

  • Indole-3-propionic acid (IPA) stock solution (dissolved in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution (2% in dH₂O, pH 4.2)

  • Cell lysis buffer for protein and RNA extraction

  • RT-qPCR and Western Blot reagents

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well and culture in standard growth medium (Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.

  • Treatment: Replace the growth medium with osteogenic induction medium. Add IPA at various final concentrations (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO or ethanol at the same final concentration as the highest IPA dose).

  • Culture: Culture the cells for 7-14 days for ALP activity and gene expression analysis, and for 21 days for mineralization assessment. Change the medium with fresh IPA every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining (Day 7-10):

    • Wash cells twice with PBS.

    • Fix cells with 10% formalin for 15 minutes.

    • Wash cells with dH₂O.

    • Stain for ALP activity according to the manufacturer's protocol.

    • Capture images for qualitative analysis. For quantitative analysis, lyse cells and perform a p-nitrophenyl phosphate (pNPP) assay.

  • Alizarin Red S Staining (Day 21):

    • Wash cells twice with PBS.

    • Fix cells with 10% formalin for 30 minutes.

    • Wash cells with dH₂O.

    • Add Alizarin Red S solution and incubate for 20 minutes at room temperature.

    • Wash thoroughly with dH₂O to remove excess stain.

    • Visualize and photograph the red-orange calcium deposits. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and absorbance read at 562 nm.

  • Gene and Protein Expression Analysis:

    • At desired time points, lyse cells for RNA and protein extraction.

    • Analyze the expression of osteoblast marker genes (Runx2, Alp, Bglap) by RT-qPCR.

    • Analyze the expression of Tfam and other relevant proteins by Western blot.

Protocol 2: In Vitro Osteoclastogenesis Assay

Objective: To assess the inhibitory effect of Indole-3-propionic acid on the differentiation of bone marrow macrophages into mature osteoclasts.

Materials:

  • Bone Marrow Macrophages (BMMs) isolated from mice

  • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

  • Indole-3-propionic acid (IPA) stock solution

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • Cell lysis buffer for RNA and protein extraction

  • RT-qPCR and Western Blot reagents

Procedure:

  • BMM Isolation and Seeding: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs. Seed the BMMs in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Treatment: Culture the BMMs in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. Concurrently, treat the cells with various concentrations of IPA (e.g., 0, 10, 25, 50 µM) and a vehicle control.

  • Culture: Culture the cells for 5-7 days. The formation of large, multinucleated osteoclasts should be visible.

  • TRAP Staining (Day 5-7):

    • Wash cells with PBS.

    • Fix the cells with 10% formalin for 15 minutes.

    • Wash with dH₂O.

    • Stain for TRAP activity according to the manufacturer's protocol.

    • TRAP-positive cells with three or more nuclei are considered mature osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells per well using a microscope.

  • Gene and Protein Expression Analysis:

    • Seed BMMs in larger format plates (e.g., 6-well) and treat as described above.

    • After 4-5 days of culture, lyse the cells for RNA and protein extraction.

    • Analyze the expression of osteoclast marker genes (Acp5, Ctsk, Nfatc1) by RT-qPCR.

    • Analyze the phosphorylation of p65 and total p65 levels by Western blot to assess NF-κB pathway activation.

Conclusion

Indole-3-propionic acid demonstrates significant potential as a modulator of bone metabolism. Its ability to stimulate bone formation through the upregulation of Tfam in osteoblasts and to inhibit bone resorption by targeting the PXR and NF-κB pathways in osteoclasts provides a strong rationale for its further investigation as a therapeutic agent for bone disorders. The protocols provided herein offer a standardized framework for researchers to explore the effects of IPA and other novel compounds on bone cell function.

References

Application Notes and Protocols: Neuroprotective Studies of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for "3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid" in the context of neuroprotection did not yield specific studies with the quantitative data and detailed protocols necessary for a comprehensive report. However, a closely related and extensively studied compound, Indole-3-propionic acid (IPA) , offers a wealth of information on its neuroprotective properties. This document will therefore focus on IPA as a representative indole derivative, providing detailed application notes and protocols relevant to its study in neuroprotection. This information can serve as a valuable guide for investigating the neuroprotective potential of other novel indole compounds.

Indole-3-Propionic Acid (IPA) in Neuroprotection

Indole-3-propionic acid is a metabolite of tryptophan produced by the gut microbiota and is known for its potent antioxidant and neuroprotective effects. It has been investigated in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Data Presentation: Efficacy of Indole Derivatives in Neuroprotection

The following table summarizes the neuroprotective effects of a representative indole derivative, NC009-1, in an in vitro model of Parkinson's disease.

ParameterModel SystemTreatmentConcentrationOutcomeReference
Cell ViabilityMPP+-treated HMC3 microgliaNC009-110 µMIncreased cell viability from 63% to 87%[1]
Nitric Oxide (NO) ReleaseMPP+-treated HMC3 microgliaNC009-15-10 µMDecreased NO release from 4.1 µM to 2.8-1.7 µM[1]
CytotoxicityHMC3 microglial cellsNC009 compounds1-100 µM>80% cell viability, indicating low cytotoxicity[1]
Experimental Protocols

1. In Vitro Neuroprotection Assay using Human Microglial (HMC3) Cells

This protocol outlines the steps to assess the neuroprotective effects of indole derivatives against MPP+-induced toxicity in HMC3 microglial cells.[1]

  • Cell Culture:

    • Culture HMC3 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • MPP+ Induced Toxicity and Compound Treatment:

    • Seed HMC3 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the indole derivative (e.g., NC009-1 at 1-10 µM) for 8 hours.

    • Induce neurotoxicity by adding 3 mM MPP+ to the culture medium.

    • Incubate the cells for an additional 20 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant after the treatment period.

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the NO concentration using a sodium nitrite standard curve.

2. In Vivo Neuroprotection Study in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the evaluation of the neuroprotective effects of an indole derivative in a mouse model of Parkinson's disease induced by MPTP.[2][3]

  • Animal Model:

    • Use C57BL/6 mice.

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's-like symptoms.

  • Compound Administration:

    • Administer the indole derivative (e.g., NC009-1) to the mice, either before or after the MPTP treatment, depending on the study design (preventive or therapeutic).

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and the tail suspension test to assess motor coordination and depression-like behavior.

  • Neurochemical Analysis:

    • After the treatment period, euthanize the mice and dissect the striatum.

    • Homogenize the tissue and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry:

    • Perfuse the brains and fix them in paraformaldehyde.

    • Prepare brain slices and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.

    • Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress (e.g., 4-HNE).

    • Quantify the number of TH-positive neurons and the intensity of staining for other markers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neuroinflammation and Oxidative Stress in Parkinson's Disease

G cluster_stress Cellular Stress cluster_microglia Microglial Activation cluster_neuron Neuronal Effects cluster_intervention Therapeutic Intervention MPTP MPTP MPP MPP+ MPTP->MPP Microglia Microglia MPP->Microglia activates NLRP3 NLRP3 Inflammasome Microglia->NLRP3 activates iNOS iNOS Microglia->iNOS upregulates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines releases OxidativeStress Oxidative Stress Cytokines->OxidativeStress induces NO Nitric Oxide (NO) iNOS->NO NO->OxidativeStress Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration leads to DopaminergicNeuron Dopaminergic Neuron Loss Neurodegeneration->DopaminergicNeuron IndoleDerivative Indole Derivative (e.g., NC009-1) IndoleDerivative->NLRP3 inhibits IndoleDerivative->iNOS inhibits

Caption: Signaling cascade of MPTP-induced neuroinflammation and oxidative stress, and the inhibitory points of indole derivatives.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_assays Assessments start Start culture Culture HMC3 Microglial Cells start->culture pretreat Pre-treat with Indole Derivative culture->pretreat induce Induce Toxicity with MPP+ pretreat->induce incubate Incubate for 20h induce->incubate mtt MTT Assay (Cell Viability) incubate->mtt griess Griess Assay (NO Production) incubate->griess end End mtt->end griess->end

Caption: Workflow for assessing the neuroprotective effects of indole derivatives in a cell-based assay.

References

Application Notes and Protocols for Indole-3-propionic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan.[1][2][3][4] It is recognized for its potent antioxidant, neuroprotective, and anti-inflammatory properties.[3][4][5][6] IPA readily crosses cell membranes and the blood-brain barrier, making it a compound of significant interest in biomedical research and drug development.[7] It has been shown to modulate several key signaling pathways, offering therapeutic potential for a range of conditions including neurodegenerative diseases, inflammatory disorders, and metabolic diseases.[3][4][5][8] These application notes provide detailed protocols for the use of IPA in cell culture experiments.

Data Presentation

Table 1: Effective Concentrations of Indole-3-propionic Acid in Various Cell-Based Assays
Cell LineApplicationConcentration RangeObserved EffectReference
HT-22 (mouse hippocampal)Neuroprotection against LPS-induced apoptosis and oxidative damageNot specifiedReduction of apoptosis and oxidative stress[6]
BV2 (microglial cells)Anti-inflammatoryNot specifiedDecreased LPS-induced inflammation[6]
NCM460 (human colonic epithelial)Intestinal barrier functionNot specifiedAlleviated LPS-induced cell injury and improved barrier function[9]
HL-1 (murine cardiomyocytes)Mitochondrial function1 µM - 100 µMAcute (24h) treatment enhanced maximal mitochondrial respiration. Chronic exposure led to mitochondrial dysfunction. Dose-dependently improved cardiac contractility.[10]
Huh7 (human hepatic)Mitochondrial function1 mMChronic (24h) exposure led to mitochondrial dysfunction.[10]
HUVEC (human umbilical vein endothelial)Mitochondrial function1 mMChronic (24h) exposure led to mitochondrial dysfunction.[10]
HK-2 (human kidney proximal tubular)Anti-fibrotic and anti-inflammatory1000 µmol/LSuppressed indoxyl sulfate-induced expression of AHR, CYP1A1, TGF-β1, and MCP-1.[11]
BAE-1 (bovine aortic endothelial)Endothelial function1 µMNegatively affected ATP-stimulated eNOS phosphorylation after 30 min and 24h treatment.[12]

Experimental Protocols

Protocol 1: General Preparation of Indole-3-propionic Acid Stock Solutions
  • Materials:

    • Indole-3-propionic acid (powder)

    • Ethanol or 0.9% NaCl:ethanol (10:1 v/v)[13]

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sterile filters (0.22 µm)

  • Procedure:

    • To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the IPA powder in a minimal amount of ethanol.

    • For a vehicle more compatible with in vivo studies, dissolve IPA in a 10:1 (v/v) solution of 0.9% NaCl and ethanol.[13]

    • For aqueous solutions, dissolve IPA in sterile water and adjust the pH to 7.4.[10]

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Assessing the Neuroprotective Effects of IPA in HT-22 Cells
  • Cell Culture:

    • Culture mouse hippocampal HT-22 cells in Dulbecco's Modified Eagle Medium (DMEM)/high glucose supplemented with 10% fetal bovine serum and 100 U/mL penicillin/streptomycin.[13]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[13]

    • Use cells at 80-85% confluency for experiments.[13]

  • Experimental Procedure:

    • Seed HT-22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).

    • Allow the cells to adhere overnight.

    • Prepare working concentrations of IPA by diluting the stock solution in fresh culture medium.

    • Pre-treat the cells with various concentrations of IPA for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a stressor such as lipopolysaccharide (LPS).

    • Co-incubate the cells with IPA and the stressor for the desired duration (e.g., 24 hours).

    • Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with the stressor only.

  • Endpoint Analysis:

    • Cell Viability: Assess using assays such as MTT or CellTiter-Glo®.

    • Apoptosis: Measure using flow cytometry with Annexin V/Propidium Iodide staining or by quantifying caspase activity.

    • Oxidative Stress: Evaluate by measuring reactive oxygen species (ROS) levels using probes like DCFDA or by quantifying markers of oxidative damage.

Protocol 3: Investigating the Anti-inflammatory Effects of IPA in BV2 Microglial Cells
  • Cell Culture:

    • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C and 5% CO₂.

  • Experimental Procedure:

    • Plate BV2 cells and allow them to attach.

    • Pre-treat the cells with different concentrations of IPA.

    • Stimulate an inflammatory response by adding LPS.

    • Incubate for a suitable period to allow for inflammatory mediator production (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant using ELISA or cytokine arrays.[6]

    • Gene Expression: Analyze the mRNA levels of inflammatory genes by RT-qPCR.

    • Signaling Pathway Activation: Assess the phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB components) by Western blotting.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Indole-3-propionic Acid

IPA's biological effects are mediated through its interaction with multiple signaling pathways. It is known to activate the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn modulate downstream inflammatory and metabolic pathways.[1][3][4] IPA has also been shown to inhibit pro-inflammatory pathways such as TLR4/NF-κB and RAGE-JAK2-STAT3, and in some contexts, modulate the PI3K/AKT/mTOR and TGF-β1/Smads pathways.[6][14]

IPA_Signaling_Pathways IPA Indole-3-propionic Acid (IPA) AhR Aryl hydrocarbon Receptor (AhR) IPA->AhR activates PXR Pregnane X Receptor (PXR) IPA->PXR activates TLR4 TLR4 IPA->TLR4 inhibits RAGE RAGE IPA->RAGE inhibits TGFB1 TGF-β1 IPA->TGFB1 modulates PI3K PI3K/AKT/mTOR IPA->PI3K modulates Immune_Response Immune Response Regulation AhR->Immune_Response PXR->Immune_Response NFkB NF-κB Pathway TLR4->NFkB JAK2_STAT3 JAK2-STAT3 Pathway RAGE->JAK2_STAT3 Smads Smads Pathway TGFB1->Smads Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Inflammation Inflammation NFkB->Inflammation JAK2_STAT3->Inflammation Fibrosis Fibrosis Smads->Fibrosis

Caption: Key signaling pathways modulated by Indole-3-propionic Acid (IPA).

General Experimental Workflow for IPA in Cell Culture

The following diagram outlines a typical workflow for investigating the effects of IPA on a specific cellular process.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture ipa_prep Prepare IPA Working Solutions cell_culture->ipa_prep treatment Cell Treatment with IPA (with/without stressor) cell_culture->treatment ipa_prep->treatment incubation Incubation treatment->incubation endpoint Endpoint Analysis (e.g., Viability, Gene Expression, Protein Analysis) incubation->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studying IPA in cell culture.

References

Application Notes and Protocols for the Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, a derivative of the oxindole core structure, is a compound of interest in various fields of biomedical and pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific methods for this exact molecule are not widely published, the protocols outlined below are based on established methods for structurally similar oxindole derivatives and indole metabolites.[1][2][3]

Analytical Methodologies

The principal analytical techniques for the quantification of oxindole and indole derivatives are HPLC and LC-MS/MS. These methods offer the necessary selectivity and sensitivity for complex biological samples.[2][4][5]

  • High-Performance Liquid Chromatography (HPLC): This technique is a robust and widely available method for the separation and quantification of small molecules. Coupled with UV or fluorescence detectors, it can provide reliable results, although it may lack the specificity of mass spectrometry for complex matrices.[1][4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in biological fluids. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and minimizes interferences from the sample matrix.[2][3][6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV/FLD and LC-MS/MS methods for the analysis of related oxindole and indole compounds. These values can be considered as target parameters for the development and validation of an assay for this compound.

ParameterHPLC-UV/FLDLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Specificity Moderate to GoodExcellent

Experimental Protocols

Protocol 1: HPLC with UV/Fluorescence Detection

This protocol is a general guideline for the analysis of this compound using HPLC. Optimization of the mobile phase, gradient, and detector settings will be necessary for specific applications.

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma/serum sample.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate and reconstitute as described above.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid or acetic acid in water.[2]

  • Mobile Phase B: Acetonitrile or methanol.[2]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detection:

    • UV: 214 nm or 254 nm.[4]

    • Fluorescence: Excitation at ~280 nm, Emission at ~350 nm (requires optimization).

3. Quantification

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • The concentration of the analyte in the samples is determined by comparing the peak area with the calibration curve.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a highly sensitive and selective LC-MS/MS method.

1. Sample Preparation

  • Follow the sample preparation steps (Protein Precipitation or SPE) as outlined in Protocol 1.

2. LC Conditions

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A faster gradient can often be used with LC-MS/MS.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B (linear gradient)

    • 5-7 min: 95% B

    • 7-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by infusion of a standard).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound.

    • Product ions need to be determined by fragmentation of the precursor ion. At least two transitions should be monitored for confident quantification and qualification.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analyte.

4. Quantification

  • An internal standard (preferably a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample processing.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (C18 Cartridge) BiologicalSample->SPE Alternative Evaporation Evaporation to Dryness ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC (C18 Column) Reconstitution->HPLC LCMSMS LC-MS/MS (C18/HILIC Column) Reconstitution->LCMSMS Alternative UV_FLD UV or Fluorescence Detection HPLC->UV_FLD MSMS Tandem Mass Spectrometry (MRM Mode) LCMSMS->MSMS Quantification Quantification (Calibration Curve) UV_FLD->Quantification MSMS->Quantification DataAnalysis Data Analysis and Reporting Quantification->DataAnalysis logical_relationship Analyte This compound Method Analytical Technique Analyte->Method SamplePrep Sample Preparation Analyte->SamplePrep Quantification Quantification Analyte->Quantification HPLC HPLC Method->HPLC LCMSMS LC-MS/MS Method->LCMSMS ExternalStd External Standard HPLC->ExternalStd InternalStd Internal Standard (Isotope-labeled) LCMSMS->InternalStd ProteinPrecip Protein Precipitation SamplePrep->ProteinPrecip SPE Solid-Phase Extraction SamplePrep->SPE Quantification->ExternalStd Quantification->InternalStd

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important oxindole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies involve the Knoevenagel condensation of isatin (or its derivatives) with a C3-synthon, followed by reduction, or a Michael addition of a nucleophile to a 3-ylideneoxindole precursor. A common and direct approach is the reaction of isatin with malonic acid, which can undergo condensation and subsequent decarboxylation.

Q2: I am observing a very low yield for my reaction. What are the potential causes?

A2: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, formation of side products, or inefficient purification. Key areas to investigate are the purity of your isatin and malonic acid, the choice of catalyst and solvent, and the reaction temperature and time. Inadequate decarboxylation of the intermediate can also lead to a lower yield of the desired product.

Q3: What are the typical side products I should be aware of?

A3: Common side products can include the un-decarboxylated di-acid intermediate, (2-oxoindolin-3-ylidene)malonic acid, and potentially self-condensation products of isatin under certain basic conditions. If a reduction step is involved from a 3-ylidene precursor, incomplete reduction can leave starting material as a major impurity.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves recrystallization or column chromatography. Due to the carboxylic acid moiety, the compound's solubility will be pH-dependent. Acid-base extraction can be a powerful purification tool. For chromatography, silica gel is commonly used, with solvent systems typically composed of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane or dichloromethane), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The base catalyst (e.g., piperidine, pyridine) may be old or degraded.Use a fresh bottle of the catalyst. Consider using a different base catalyst.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Steric Hindrance: Substituents on the isatin ring may hinder the reaction.Longer reaction times or a more potent catalyst might be necessary.
Formation of a Major, Insoluble Side Product Incomplete Decarboxylation: The intermediate (2-oxoindolin-3-ylidene)malonic acid may be precipitating from the reaction mixture.Increase the reaction temperature or prolong the reaction time to promote decarboxylation. The use of a high-boiling point solvent like DMF or DMSO can be beneficial.
Product is an Oily or Gummy Solid Presence of Impurities: Residual solvent or side products can prevent crystallization.Attempt to triturate the crude product with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. If that fails, column chromatography is recommended.
Difficulty in Purifying by Column Chromatography Product Streaking on TLC/Column: The carboxylic acid group can interact strongly with the silica gel.Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Co-elution of Impurities: Side products may have similar polarity to the desired product.Optimize the solvent system for your column chromatography. A gradient elution may be necessary to achieve good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Isatin with Malonic Acid
Catalyst Solvent Temperature (°C) Reaction Time (h) Reported Yield (%)
PiperidinePyridine100-1104-660-75
PiperidineEthanolReflux8-1255-70
β-AlaninePyridine100565-80
Ammonium AcetateAcetic Acid1203-470-85

Note: Yields are indicative and can vary based on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Isatin with Malonic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 mL per gram of isatin).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the mixture with concentrated HCl until a precipitate is formed (typically pH 1-2).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Isatin, Malonic Acid, and Pyridine B Add Piperidine (Catalyst) A->B C Heat to 100-110°C (4-6 hours) B->C D Monitor by TLC C->D E Cool and Quench in Ice-Water D->E Reaction Complete F Acidify with HCl E->F G Filter Precipitate F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions catalyst Verify Catalyst Activity start->catalyst end Improved Yield purity->end temp Increase Temperature conditions->temp time Increase Reaction Time conditions->time solvent Change Solvent conditions->solvent fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst temp->end time->end solvent->end fresh_catalyst->end

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Synthesis of Oxindole-3-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxindole-3-propionic Acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis of Oxindole-3-propionic Acid, focusing on the identification and mitigation of common side products.

Q1: My reaction to synthesize Oxindole-3-propionic Acid resulted in a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I avoid it?

A1: A common and significant side product in the synthesis of Oxindole-3-propionic Acid is Oxindole-3,3-dipropionic Acid . This side product is particularly prevalent when attempting a direct Michael addition of acrylic acid or its esters to oxindole.[1] The initial successful addition of one propionic acid moiety to the 3-position of the oxindole ring is often followed by a second addition at the same position, leading to the dialkylated product.

Troubleshooting Formation of Oxindole-3,3-dipropionic Acid:

  • Choice of Synthetic Route: The most effective way to avoid the formation of the dipropionic acid is to avoid a direct Michael addition of acrylic acid or its esters to oxindole. A more reliable method involves the condensation of oxindole with diethyl malonate, followed by hydrolysis and decarboxylation. This multi-step approach prevents over-alkylation at the 3-position.

  • Reaction Conditions for Michael Addition (If Unavoidable): If a Michael addition is being attempted, the reaction conditions are critical. The formation of the dialkylated product is favored by conditions that promote the formation of the enolate of the mono-adduct, which can then react with a second molecule of the acrylic ester. Careful control of stoichiometry, using a minimal excess of the acrylate, and lower reaction temperatures may help to reduce the formation of the dipropionic acid, though this route remains prone to this side reaction.

Q2: I've observed a colored impurity in my reaction mixture. What could this be?

A2: A potential colored impurity is ethyl ß-isatylidenepropionate .[1] This compound can arise from the oxidation of the oxindole ring to an isatin-like structure, followed by condensation. Isatin and its derivatives are often colored (typically orange to red).

Troubleshooting Formation of Colored Impurities:

  • Inert Atmosphere: The oxidation of the oxindole starting material or product can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Column chromatography is typically effective in separating these colored impurities from the desired product.

Q3: What is the recommended synthetic route to obtain high-purity Oxindole-3-propionic Acid?

A3: The recommended and more controlled synthesis of Oxindole-3-propionic Acid involves the following steps, which circumvents the issue of dialkylation seen in direct Michael additions:

  • Condensation of Oxindole with Diethyl Malonate: Oxindole is reacted with diethyl malonate in the presence of a suitable base.

  • Hydrolysis and Decarboxylation: The resulting condensation product is then hydrolyzed and decarboxylated to yield the final Oxindole-3-propionic Acid.

This method provides a more reliable route to the desired mono-substituted product.[1]

Data Presentation: Side Product Formation

While specific quantitative data on the ratio of Oxindole-3-propionic Acid to its side products under varying conditions is not extensively available in the literature, the following table summarizes the qualitative outcomes of different synthetic approaches based on published observations.

Synthetic ApproachDesired ProductMajor Side Product(s)Key Factors Influencing Side Product Formation
Direct Michael Addition with Acrylic Ester/AcidOxindole-3-propionic AcidOxindole-3,3-dipropionic Acid [1]Reaction stoichiometry (excess acrylate), reaction time, and basicity of the catalyst. The mono-adduct can be further deprotonated and react again.
Condensation with Diethyl MalonateOxindole-3-propionic AcidMinimal, if reaction is carried to completion.This route is generally cleaner and avoids the dialkylation issue. Incomplete reaction may leave starting materials.
Oxidation of Indole-3-propionic Acid (Hypothetical)Oxindole-3-propionic AcidOver-oxidation products (e.g., hydroxylated species)The strength of the oxidizing agent and reaction time are critical. Over-oxidation can lead to further functionalization of the aromatic ring. While not a standard reported synthesis, it's a potential source of impurities.

Experimental Protocols

A detailed experimental protocol for the synthesis of Oxindole-3-propionic Acid via the malonic ester route is provided below, based on established chemical principles.

Synthesis of Oxindole-3-propionic Acid via Diethyl Malonate Condensation

Step 1: Condensation of Oxindole with Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oxindole (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol).

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir until the oxindole has fully dissolved and formed the sodium salt.

  • To this solution, add diethyl malonate (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude condensation product from Step 1, add an aqueous solution of a strong base (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester groups.

  • Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic, which will cause the dicarboxylic acid intermediate to precipitate.

  • Heat the acidic mixture to reflux for an additional 1-2 hours to facilitate decarboxylation.

  • Cool the solution to room temperature and then in an ice bath to fully precipitate the Oxindole-3-propionic Acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Visualizations

The following diagrams illustrate the key chemical transformations and potential pitfalls in the synthesis of Oxindole-3-propionic Acid.

Synthesis_Pathways Oxindole Oxindole TargetProduct Oxindole-3-propionic Acid Oxindole->TargetProduct  + Diethyl Malonate (Recommended Route) DipropionicAcid Oxindole-3,3-dipropionic Acid (Side Product) Oxindole->DipropionicAcid  + Acrylic Acid/Ester (Problematic Route) IsatinDerivative Ethyl ß-isatylidenepropionate (Side Product) Oxindole->IsatinDerivative Oxidation & Condensation AcrylicEster Acrylic Acid/Ester AcrylicEster->TargetProduct [1] Michael Addition MalonicEster Diethyl Malonate TargetProduct->DipropionicAcid [2] Further Michael Addition CondensationProduct Condensation Intermediate

Caption: Synthetic pathways to Oxindole-3-propionic Acid.

Troubleshooting_Logic Start Reaction produces low yield or significant impurities CheckByproduct Identify major byproduct by MW Start->CheckByproduct HighMW Higher MW than expected CheckByproduct->HighMW Yes ColoredImpurity Colored Impurity Present CheckByproduct->ColoredImpurity No Dipropionic Likely Oxindole-3,3-dipropionic Acid HighMW->Dipropionic IsatinDeriv Likely Isatin Derivative ColoredImpurity->IsatinDeriv Solution1 Avoid direct Michael Addition. Use Malonic Ester route. Dipropionic->Solution1 Solution2 Run reaction under inert atmosphere. IsatinDeriv->Solution2

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Purification of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Ensure the solution is cooled to room temperature slowly, followed by chilling in an ice bath.- If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly.- If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated charcoal.- Ensure a slow cooling process to allow for proper crystal lattice formation.
Poor Recovery/Low Yield - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals from the crystallization flask to the filter.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals to the filter.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
Crystals are very fine or powdery - The solution was cooled too quickly.- Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Slower cooling promotes the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the recrystallization of similar indole propanoic acid derivatives, ethanol is a good starting solvent to try.[1] The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. A solvent screen using small amounts of the crude product with various solvents (e.g., methanol, ethyl acetate, water, or solvent mixtures) is recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: What is the expected melting point of pure this compound?

A2: The melting point for a related isomer, 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, is reported to be in the range of 135-137 °C.[2] The melting point of your purified compound should be sharp (a narrow range of 1-2 °C) and within a similar range, but it is essential to compare it to a literature value for the specific compound if available. A broad melting range typically indicates the presence of impurities.

Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. For oxindole derivatives, common impurities may include unreacted starting materials, byproducts from the cyclization reaction to form the oxindole ring, and potentially regioisomers depending on the synthetic route. For instance, in syntheses involving related compounds, impurities from side reactions have been observed.

Q4: How can I improve the purity of my product if a single recrystallization is insufficient?

A4: If the product is still not pure after one recrystallization (as determined by techniques like TLC, HPLC, or melting point analysis), a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if impurities have very different polarities, a column chromatography step prior to the final recrystallization may be beneficial.

Q5: My compound is not dissolving in the hot solvent. What should I do?

A5: First, ensure that you are giving it enough time and stirring to dissolve. If it still does not dissolve, you may need to add more solvent in small increments until it does. However, be cautious not to add a large excess, as this will reduce your yield. If the compound remains insoluble even with a large volume of hot solvent, that solvent is not suitable for recrystallization. You will need to select a different solvent in which your compound has better solubility at elevated temperatures.

Quantitative Data

ParameterValueSource(s)
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
CAS Number 2971-17-7[3]
Purity (Typical Commercial Grade) 95%+[4]
Melting Point (related isomer) 135-137 °C[2]
Recommended Recrystallization Solvent Ethanol[1]

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of this compound using ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of hot ethanol to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean, preheated receiving flask.

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter. The purity of the final product can be assessed by melting point determination and spectroscopic methods.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimal hot ethanol start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshooting_workflow cluster_no_crystals Solution for No Crystals cluster_oiling_out Solution for Oiling Out cluster_low_yield Solution for Low Yield cluster_colored_crystals Solution for Colored Crystals action_node action_node start Recrystallization Issue? no_crystals No Crystals? start->no_crystals Yes oiling_out Oiling Out? start->oiling_out Yes low_yield Low Yield? start->low_yield Yes colored_crystals Colored Crystals? start->colored_crystals Yes scratch Scratch flask no_crystals->scratch reheat Reheat & add co-solvent oiling_out->reheat min_solvent Use minimum solvent low_yield->min_solvent charcoal Use activated charcoal colored_crystals->charcoal seed Add seed crystal scratch->seed concentrate Concentrate solution seed->concentrate end Pure Product concentrate->end slow_cool Cool slowly reheat->slow_cool slow_cool->end preheat_funnel Preheat funnel min_solvent->preheat_funnel preheat_funnel->end wash_crystals Wash crystals thoroughly charcoal->wash_crystals wash_crystals->end

References

Technical Support Center: Optimizing Reaction Conditions for Oxindole-3-propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Oxindole-3-propionic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Oxindole-3-propionic Acid?

A1: Common synthetic routes often start from indole or substituted indoles. One established method involves the reaction of indole with acrylic acid in the presence of a base.[1] Another approach utilizes a three-component one-pot procedure using commercially available materials to yield 3-indolepropionic acids.[2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. In routes involving the cyclization of α-haloacetanilides to form the oxindole core, strongly acidic conditions can lead to poor outcomes.[4] Inefficient catalyst activity, suboptimal reaction temperature, or insufficient reaction time can also be culprits. For the reaction of indole with acrylic acid, ensuring the complete dissolution of the potassium salt of the product by adding water at an elevated temperature can be crucial for maximizing recovery.[1]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Side reactions often involve the high nucleophilicity of the indole ring, which can lead to undesired products. For instance, in Friedel-Crafts type reactions, side reactions are common under acidic conditions, sometimes necessitating protection of the indole nitrogen.[5] Polymerization of indole under acidic conditions can also occur. Careful control of reaction conditions, such as temperature and the dropwise addition of reagents, can help minimize these side reactions.

Q4: Is chromatographic purification always necessary for Oxindole-3-propionic Acid?

A4: Not always. A three-component one-pot synthesis has been developed that affords high yields of 3-indolepropionic acids without the need for chromatographic purification.[2][3] This can be a significant advantage for scalability.

Q5: What analytical techniques are typically used to characterize the final product?

A5: Standard analytical techniques for characterizing Oxindole-3-propionic Acid and its intermediates include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and Infrared (IR) spectroscopy.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive catalyst or reagents.Ensure the use of fresh, high-purity catalysts and reagents. Verify the activity of catalysts if possible.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions are highly sensitive to temperature fluctuations.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Formation of a Tar-like Substance Polymerization of starting materials.This is common with indoles in acidic conditions. Consider using milder reaction conditions or protecting the indole nitrogen.[5]
Reaction temperature is too high.Lower the reaction temperature and monitor for improvement.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or consider a slight excess of one of the reagents.
Inefficient purification.Optimize the purification method. If using column chromatography, try different solvent systems. For crystallization, experiment with different solvents.
Difficulty in Isolating the Product Product is highly soluble in the work-up solvent.Choose a work-up solvent in which the product has low solubility.
The product salt is not fully dissolved during work-up.In the synthesis from indole and acrylic acid, ensure the potassium salt is fully dissolved in hot water before acidification.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Indolepropionic Acid from Indole and Acrylic Acid[1]

Materials:

  • Indole

  • Acrylic Acid

  • Potassium Hydroxide (85% purity)

  • Water

Procedure:

  • In a stainless steel rocker autoclave, combine indole (2.0 mols), acrylic acid (2.2 mols), and potassium hydroxide (2.7 mols).

  • Heat the mixture at 250°C under autogenous pressure for 17 hours.

  • Cool the reaction mixture to below 100°C.

  • Add 500 mL of water and maintain the temperature at 100°C for 30 minutes to dissolve the potassium salt of the product.

  • Proceed with standard acidic work-up and purification procedures.

Protocol 2: Three-Component Synthesis of 3-Indolepropionic Acids[3]

This protocol involves the reaction of an isoxazole with an aromatic aldehyde, followed by the addition of a lithiated indole and subsequent hydrolysis.

Materials:

  • 3,5-Dimethyl-4-nitroisoxazole

  • Aromatic aldehyde

  • Piperidine

  • Indole

  • n-Butyllithium

  • Sodium Hydroxide

Procedure:

  • React the isoxazole with the aromatic aldehyde in the presence of a catalytic amount of piperidine.

  • Sequentially add a solution of lithiated indole (prepared by reacting indole with n-butyllithium).

  • Follow with the addition of an aqueous solution of sodium hydroxide to facilitate hydrolysis and formation of the acid.

  • Isolate the product, which can often be obtained in high purity without chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for 3-Indolepropionic Acid Synthesis

Method Starting Materials Catalyst/Base Temperature Time Yield Purification Reference
Method AIndole, Acrylic AcidPotassium Hydroxide250°C17 h~80%Standard Work-up[1]
Method BIsoxazole, Aldehyde, IndolePiperidine, n-BuLi, NaOHRoom Temp -> RefluxSequentialHighNo Chromatography[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials reaction Reaction Vessel (Heating/Stirring) start->reaction 1. Combine Reagents quench Quenching/ Neutralization reaction->quench 2. Reaction Completion extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying purify Purification (e.g., Crystallization, Chromatography) drying->purify 3. Crude Product analysis Analysis (NMR, MS, IR) purify->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis and purification of Oxindole-3-propionic Acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reactions start->cause2 Yes cause3 Purification Loss start->cause3 Yes sol1 Increase Time/Temp cause1->sol1 sol2 Check Reagent Purity cause1->sol2 sol3 Optimize Conditions (e.g., Milder Acid) cause2->sol3 sol4 Protecting Groups cause2->sol4 sol5 Optimize Purification Method cause3->sol5 end Improved Yield sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: A logical diagram for troubleshooting low reaction yields in Oxindole-3-propionic Acid synthesis.

References

Technical Support Center: 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: The most prevalent method is a two-step process starting from isatin (1H-indole-2,3-dione). The synthesis involves an initial Knoevenagel condensation of isatin with malonic acid, which typically undergoes in-situ decarboxylation to form an unsaturated intermediate. This is followed by the reduction of the exocyclic double bond to yield the final saturated product.

Q2: Which stages of the synthesis are most critical for maximizing the overall yield?

A2: The two most critical stages are the initial condensation reaction and the final reduction step. In the condensation step, the choice of catalyst and reaction conditions directly impacts the yield of the intermediate. In the reduction step, the choice of reducing agent is crucial to selectively reduce the target double bond without affecting the oxindole carbonyl group.

Q3: What are the primary side products that can form during this synthesis?

A3: Common side products can include unreacted starting materials, the intermediate product from incomplete reduction, and potential over-reduction products where the ketone group on the oxindole ring is also reduced. The formation of these byproducts significantly complicates purification and reduces the overall yield.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) should be developed to achieve good separation.

Troubleshooting Guide

Issue 1: Low Yield in Condensation/Decarboxylation Step

Question: My initial reaction of isatin and malonic acid gives a very low yield of the unsaturated intermediate, (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoic acid. What can I do?

Answer: A low yield in this step is often related to reaction conditions. The Knoevenagel condensation requires a basic catalyst and heat to proceed efficiently.

  • Check Your Catalyst: Weak bases like triethylamine are often used. If the reaction is sluggish, consider a stronger base like piperidine or pyridine, which can also serve as the solvent.

  • Optimize Temperature: The reaction, including the decarboxylation, typically requires elevated temperatures. Refluxing the reaction mixture is common. Ensure your reaction temperature is adequate, as insufficient heat can lead to incomplete decarboxylation.[1]

  • Solvent Choice: Solvents like dioxane or pyridine are commonly employed. Pyridine is often favored as it can act as both the solvent and the catalyst.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor via TLC until the isatin spot has been completely consumed.

Issue 2: Incomplete Reduction of the Intermediate

Question: After the reduction step, I still have a significant amount of the unsaturated intermediate in my product mixture. How can I improve the conversion?

Answer: Incomplete reduction points to issues with the catalyst or the reaction setup.

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Palladium on Carbon), ensure the catalyst is fresh and active. Catalyst poisoning from sulfur-containing compounds or other impurities can inhibit the reaction.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is applied. While some reactions proceed at atmospheric pressure, others may require higher pressures (e.g., 50 psi) in a specialized apparatus.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods. A system of Zinc powder in aqueous HCl has been used to reduce similar double bonds in oxindole structures.[2]

  • Reaction Time and Temperature: Allow the reaction to proceed for an extended period (e.g., 20-24 hours) and ensure efficient stirring to maximize contact between the substrate, solvent, and catalyst.

Issue 3: Formation of Over-Reduced Byproducts

Question: My final product is contaminated with a byproduct where the oxindole ketone has also been reduced. How can I prevent this?

Answer: Over-reduction is a common issue when using powerful reducing agents. The key is to use a milder, more selective method.

  • Avoid Harsh Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are too strong and will reduce both the double bond and the ketone.

  • Selective Catalytic Hydrogenation: Standard catalytic hydrogenation with Pd/C under controlled conditions (room temperature, atmospheric to moderate pressure) is typically selective for the exocyclic double bond over the amide carbonyl. If over-reduction persists, try reducing the temperature or catalyst loading.

  • Transfer Hydrogenation: Consider transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C. This can sometimes offer greater selectivity compared to using hydrogen gas directly.

Issue 4: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of the final product. What purification strategies are recommended?

Answer: The acidic nature of the final product can be leveraged for purification.

  • Acid-Base Extraction: After the reaction, perform an aqueous workup. The acidic product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate). This aqueous layer can then be washed with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Finally, acidifying the aqueous layer (e.g., with HCl) will precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If impurities persist, recrystallization is an effective technique. A common solvent system for carboxylic acids is a mixture of water and a polar organic solvent like ethanol or acetone. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Data Presentation

Table 1: Comparison of Conditions for Knoevenagel Condensation of Isatins

Starting MaterialReagentCatalyst / SolventTemperatureYieldReference
Isatin DerivativesMalonic AcidTriethylamine / DioxaneReflux~98%[1]
IsatinMalonic AcidPyridineRefluxNot specifiedN/A
IndoleAcrylic AcidPotassium Hydroxide / Water250 °C80%[3]

Note: The reaction of Indole with Acrylic Acid produces a structural isomer and is shown for comparative purposes of C-C bond formation.

Experimental Protocols

Protocol 1: Synthesis of (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoic acid (Intermediate)

This protocol is adapted from analogous Knoevenagel condensations of isatins.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add isatin (1.0 eq) and malonic acid (1.5 eq).

  • Solvent/Catalyst Addition: Add pyridine (enough to fully dissolve reactants, approx. 5-10 mL per gram of isatin).

  • Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 3-5 hours when the isatin is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing crushed ice and concentrated HCl until the solution is acidic (pH ~2).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying: Dry the collected solid in a vacuum oven to yield the intermediate product. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes a standard catalytic hydrogenation.

  • Setup: To a hydrogenation flask or a suitable pressure vessel, add the intermediate from Protocol 1 (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate to dissolve the substrate.

  • Hydrogenation:

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (1-3 atm or ~50 psi, depending on available equipment) or maintain a hydrogen atmosphere using a balloon.

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Visualizations

G Synthesis Pathway Isatin Isatin Intermediate (2Z)-2-(2-oxo-1,2-dihydro-3H- indol-3-ylidene)propanoic acid Isatin->Intermediate Knoevenagel Condensation & Decarboxylation (Pyridine, Reflux) MalonicAcid Malonic Acid Product 3-(2-Oxo-2,3-dihydro-1H- indol-3-yl)propanoic acid Intermediate->Product Reduction (H₂, Pd/C) G Troubleshooting Workflow start Low Overall Yield check_step1 Analyze Condensation/ Decarboxylation Step (Check TLC of Crude) start->check_step1 check_step2 Analyze Reduction Step (Check TLC of Final Crude) start->check_step2 incomplete_cond Incomplete Reaction? check_step1->incomplete_cond incomplete_red Intermediate Remaining? check_step2->incomplete_red incomplete_cond->check_step2 No sol_cond Increase Reaction Time or Temperature. Consider stronger base. incomplete_cond->sol_cond Yes sol_red Increase H₂ pressure or Reaction Time. Check catalyst activity. incomplete_red->sol_red Yes purification Purification Issue incomplete_red->purification No sol_purify Use Acid/Base Extraction or Recrystallization purification->sol_purify

References

"stability issues of Oxindole-3-propionic Acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxindole-3-propionic Acid

Welcome to the technical support center for Oxindole-3-propionic Acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of Oxindole-3-propionic Acid in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Oxindole-3-propionic Acid?

A1: Solid Oxindole-3-propionic Acid should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly closed.[1][2][3] Importantly, the compound is sensitive to light and air; therefore, protection from light is crucial, and storage under an inert gas like argon or nitrogen is recommended.[1][3]

Q2: How should I prepare and store stock solutions of Oxindole-3-propionic Acid?

A2: For optimal stability, it is recommended to prepare fresh solutions and use them promptly. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Based on its chemical nature, using degassed solvents and storing solutions under an inert atmosphere can further enhance stability by minimizing oxidation.

Q3: What solvents can I use to dissolve Oxindole-3-propionic Acid?

A3: Oxindole-3-propionic Acid has a polar carboxylic acid group and a less polar indole ring, influencing its solubility. It is typically soluble in polar organic solvents and aqueous solutions. The table below summarizes solubility information.

Solvent CategoryExamplesSolubility ProfileReference
Polar Organic Solvents DMSO, Ethanol, MethanolGood solubility.[4][5]
Aqueous Solutions Saline, BuffersGood solubility, especially with co-solvents.[4][5]
Formulations 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSoluble at ≥ 2.5 mg/mL.[4]
Formulations 10% DMSO, 90% (20% SBE-β-CD in Saline)Soluble at ≥ 2.5 mg/mL.[4]
Non-Polar Solvents Hexane, BenzeneLimited solubility is expected.[5]

Q4: Is Oxindole-3-propionic Acid sensitive to pH?

Troubleshooting Guide

Issue 1: My Oxindole-3-propionic Acid solution has changed color (e.g., turned yellow or brown).

  • Potential Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation. The indole ring system is susceptible to oxidation, which can produce colored byproducts.

  • Solution:

    • Protect from Light: Ensure your solution is stored in an amber vial or wrapped in foil.[1][3]

    • Minimize Air Exposure: Use solvents that have been degassed by sparging with nitrogen or argon. Prepare and store the solution under an inert atmosphere if possible.[1]

    • Prepare Freshly: The best practice is to prepare the solution immediately before use.

    • Verify Purity: If the problem persists, consider verifying the purity of your starting material and the solvent.

Issue 2: A precipitate has formed in my solution upon storage.

  • Potential Cause 1: Poor Solubility. The concentration may be too high for the chosen solvent system, especially after refrigeration or freezing.

    • Solution: Gently warm and/or sonicate the solution to aid redissolution.[4] For future preparations, consider using a co-solvent like DMSO or reducing the stock concentration.

  • Potential Cause 2: Degradation. The precipitate could be a less soluble degradation product.

    • Solution: This indicates significant instability under your storage conditions. The solution should be discarded. Review your storage protocol, ensuring it aligns with the recommendations (fresh preparation, protection from light/air, appropriate temperature).

Issue 3: I am seeing inconsistent or non-reproducible results in my biological assays.

  • Potential Cause: This may be due to the degradation of Oxindole-3-propionic Acid in your stock solution or in the assay medium over the course of the experiment. The concentration of the active compound could be decreasing over time.

  • Solution:

    • Use Fresh Solutions: Always use freshly prepared solutions for each experiment to ensure a consistent starting concentration.

    • Assess Stability in Media: Perform a preliminary experiment to check the stability of Oxindole-3-propionic Acid in your specific cell culture or assay medium over the experiment's duration. Sample the medium at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

    • Control for Degradants: Be aware that degradation products could potentially have their own biological activity, confounding your results.

Troubleshooting Logic Diagram

G start Start: Inconsistent Results or Visible Solution Change color_change Is the solution discolored (yellow/brown)? start->color_change precipitate Is there a precipitate? color_change->precipitate No oxidation Probable Cause: Oxidation or Photodegradation color_change->oxidation Yes inconsistent Are assay results non-reproducible? precipitate->inconsistent No solubility Probable Cause: Poor Solubility or Degradation Product precipitate->solubility Yes degradation_assay Probable Cause: Degradation during storage or assay inconsistent->degradation_assay Yes solution1 Action: - Protect from light/air - Use degassed solvent - Prepare fresh solution oxidation->solution1 solution2 Action: - Warm/sonicate to redissolve - Check concentration - If persists, discard & review storage solubility->solution2 solution3 Action: - Use fresh stock for each experiment - Test stability in assay medium - Quantify with HPLC over time degradation_assay->solution3

Caption: Troubleshooting flowchart for Oxindole-3-propionic Acid stability issues.

Experimental Protocols

Protocol: Forced Degradation Study for Oxindole-3-propionic Acid

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of Oxindole-3-propionic Acid, based on ICH guidelines.[6][7][8]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • Oxindole-3-propionic Acid

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Oxindole-3-propionic Acid in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor solution. Store a control sample (stock solution diluted with the solvent) at 4°C protected from light.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C in an oven, protected from light.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil in the same chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (see example below).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • Aim for 5-20% degradation of the active substance to ensure that secondary degradation products are not major components.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a suitable wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution control Prepare Control Sample (Store at 4°C, dark) start->control acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C, dark) photo Photolytic (ICH Q1B) sampling Sample at Time Points (0, 2, 4, 8, 24h...) acid:s->sampling:n base:s->sampling:n oxidation:s->sampling:n thermal:s->sampling:n photo:s->sampling:n hplc Analyze by Stability- Indicating HPLC sampling->hplc data Evaluate Data: - % Degradation - Degradant Peaks - Mass Balance hplc->data end Identify Degradation Pathways data->end

Caption: Workflow for a forced degradation study of Oxindole-3-propionic Acid.

References

Technical Support Center: A Troubleshooting Guide for Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis of indole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of indole derivatives using common methods such as the Fischer, Bischler-Möhlau, and various palladium-catalyzed reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method, but it can be sensitive to reaction conditions.[1][2]

Question 1: Why is my Fischer indole synthesis failing or giving a very low yield?

Answer: Low yields or reaction failure in Fischer indole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2] The optimal catalyst is substrate-dependent, so screening different acids may be necessary.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.

  • Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes promote N-N bond cleavage, a competing reaction that prevents indole formation.[3] Similarly, certain substituents on the carbonyl component can also lead to reaction failure.[4]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the key[5][5]-sigmatropic rearrangement, leading to lower yields.

Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions?

Answer: The formation of byproducts is a common issue. Key side reactions include:

  • Aldol Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions.

  • Friedel-Crafts Type Reactions: The acidic conditions can promote other electrophilic aromatic substitution reactions.[6]

  • Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[7] The ratio of these isomers can be influenced by the acidity of the medium and the reaction temperature.[7]

  • N-N Bond Cleavage Products: As mentioned above, cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can occur, leading to the formation of anilines and other fragments instead of the desired indole.[3]

Question 3: My reaction is not going to completion, even after an extended period. What should I check?

Answer: Incomplete conversion can be due to:

  • Insufficient Acid Catalyst: Ensure an adequate amount of a suitable acid is present to catalyze the reaction.

  • Low Reaction Temperature: The[5][5]-sigmatropic rearrangement often has a significant activation energy and may require higher temperatures to proceed efficiently.

  • Reversibility of Hydrazone Formation: The initial formation of the hydrazone is a reversible equilibrium. Driving this step towards completion, for instance by removing water, can improve the overall conversion to the indole.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-bromoacetophenone with an excess of an aniline derivative.[8]

Question 1: My Bischler-Möhlau synthesis is slow and gives a low yield. How can I optimize it?

Answer: The classical Bischler-Möhlau synthesis is known for requiring harsh conditions, which can lead to low yields and side products.[7][8] Consider these modern modifications:

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.

  • Catalysis: The addition of a catalyst like lithium bromide can promote the reaction under milder conditions.[7]

Question 2: What are the primary mechanistic complexities I should be aware of?

Answer: The mechanism of the Bischler-Möhlau synthesis can be complex, potentially leading to different products.[9][10] The reaction can proceed through different pathways, sometimes yielding 3-aryl indoles in addition to the expected 2-aryl indoles.[9] The regiochemical outcome is highly dependent on the substrates and reaction conditions.[8]

Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed reactions, such as Heck, Suzuki, and Buchwald-Hartwig couplings, offer powerful and versatile routes to functionalized indoles.[11][12]

Question 1: My palladium-catalyzed reaction (e.g., Heck, Buchwald-Hartwig) is sluggish or fails. What are the common culprits?

Answer: Several factors can inhibit palladium-catalyzed reactions:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to air and can be oxidized. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[13] The formation of palladium black (a "palladium mirror") is a visual indicator of catalyst precipitation and deactivation.[14]

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical and is highly dependent on the specific substrates and reaction type.[13] For example, sterically hindered biarylphosphine ligands are often effective in Buchwald-Hartwig aminations.[13]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups.[13]

  • Solvent Choice: The solvent must dissolve the reactants and the base. Common choices include toluene, dioxane, and THF.[13] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[13]

  • Aryl Halide Reactivity: The reactivity of the aryl halide is important. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[15] For less reactive halides, more specialized catalyst systems may be required.

Question 2: I'm having trouble with the regioselectivity of my indole synthesis.

Answer: Regioselectivity can be a challenge in several indole syntheses. In palladium-catalyzed reactions, the regioselectivity of, for example, a Heck reaction can be influenced by the electronic and steric properties of the substrates and the specific catalyst system used. Careful selection of starting materials and reaction conditions is key to controlling the regiochemical outcome.

Data Presentation

The following tables summarize key quantitative data for different indole synthesis methods.

Table 1: Comparison of Catalysts and Conditions for Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsYield RangeNotes
Brønsted Acids HCl, H₂SO₄, p-TsOH, PPAHigh temperatures (80-200 °C) in solvents like acetic acid, toluene, or neat.[2][16]40-85%PPA (Polyphosphoric acid) is often a very effective catalyst.[1]
Lewis Acids ZnCl₂, BF₃, AlCl₃Moderate to high temperatures in various organic solvents.[2][17]30-80%Can be sensitive to moisture.
Microwave Eaton's Reagent (P₂O₅ in MeSO₃H)170 °C for 10 minutes.[5]70-95%Significantly reduced reaction times.[5]

Table 2: Representative Conditions for Palladium-Catalyzed Indole Syntheses

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Yield Range
Larock Indole Synthesis Pd(OAc)₂PPh₃K₂CO₃DMF10060-95%
Buchwald-Hartwig Amination Pd₂(dba)₃XPhosNaOtBuToluene80-11070-98%
Intramolecular Heck Reaction PdCl₂(PPh₃)₂-Et₃NDMF10050-85%

Experimental Protocols

Below are detailed, representative protocols for key indole synthesis reactions.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Eaton's Reagent (P₂O₅ in MeSO₃H)

  • 10 mL microwave process vial

  • Magnetic stirrer

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).[5]

  • Add Eaton's reagent (2 mL) to the vial.[5]

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.[5]

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Möhlau Indole Synthesis of 2-Arylindoles (Microwave-Assisted)

This one-pot, solvent-free protocol is adapted for the synthesis of 2-arylindoles.[5]

Materials:

  • Substituted aniline (2.0 mmol)

  • Phenacyl bromide (1.0 mmol)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).[5]

  • Stir the mixture at room temperature for 3 hours.[5]

  • Add 3 drops of DMF to the mixture.[5]

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[5]

  • After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation of Indole

This protocol describes the N-arylation of indole with an aryl bromide.

Materials:

  • Indole (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Reaction tube with a screw cap

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, add indole (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a reaction tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 8-16 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).[11]

  • Extract the mixture with ethyl acetate (3 x 15 mL).[11]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[11]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate common troubleshooting workflows for indole synthesis.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_reagents Check Purity of Starting Materials start->check_reagents check_catalyst Evaluate Acid Catalyst (Type & Concentration) start->check_catalyst check_temp Optimize Reaction Temperature & Time start->check_temp check_substituents Consider Substituent Effects start->check_substituents purify_reagents Purify/Distill Reagents check_reagents->purify_reagents Impurities Suspected screen_catalysts Screen Different Brønsted/Lewis Acids check_catalyst->screen_catalysts Sub-optimal Catalyst monitor_reaction Monitor by TLC for Optimal Conditions check_temp->monitor_reaction Decomposition or Slow Reaction alternative_route Consider Alternative Synthetic Route check_substituents->alternative_route Unfavorable Electronics/Sterics

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Troubleshooting_Side_Products start Multiple Spots on TLC (Side Products) identify_byproducts Identify Side Products (MS, NMR) start->identify_byproducts aldol Aldol Condensation Products? identify_byproducts->aldol regioisomers Regioisomers Formed? identify_byproducts->regioisomers nn_cleavage N-N Cleavage Byproducts? identify_byproducts->nn_cleavage adjust_temp_conc Lower Temperature/ Reagent Concentration aldol->adjust_temp_conc adjust_acidity Modify Acidity of Medium regioisomers->adjust_acidity change_hydrazine Modify Hydrazine Substituents nn_cleavage->change_hydrazine

Caption: Diagnostic workflow for identifying and mitigating side products.

Troubleshooting_Pd_Catalysis start Sluggish or Failed Pd-Catalyzed Reaction check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_catalyst_system Evaluate Catalyst/Ligand/Base Combination start->check_catalyst_system check_solvent Check Solvent Purity & Suitability start->check_solvent check_halide Assess Aryl Halide Reactivity start->check_halide degas_reagents Degas Solvents & Reagents check_atmosphere->degas_reagents Catalyst Deactivation screen_conditions Screen Ligands & Bases check_catalyst_system->screen_conditions No Product Formation use_dry_solvent Use Anhydrous Solvent check_solvent->use_dry_solvent Potential Inhibition change_halide Switch to More Reactive Halide (e.g., I > Br > Cl) check_halide->change_halide Poor Reactivity

Caption: Troubleshooting guide for common palladium-catalyzed indole syntheses.

References

Technical Support Center: Microwave-Assisted Synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Microwave Power or Time: The reaction may not have reached the necessary temperature for a sufficient duration. 2. Improper Solvent: The chosen solvent may not be efficient at absorbing microwave energy.[1] 3. Reagent Quality: Degradation or impurity of starting materials (isatin or malonic acid). 4. Inefficient Catalyst: The base catalyst (e.g., triethylamine, piperidine) may be weak or used in an incorrect molar ratio.[2]1. Optimize Reaction Conditions: Incrementally increase microwave power, reaction time, or temperature. Monitor the reaction progress using TLC. A common starting point is 100-120°C for several minutes.[1][3] 2. Solvent Selection: Use polar solvents that absorb microwaves effectively, such as dioxane, ethanol, or water.[1] 3. Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity via melting point or spectroscopic methods. 4. Catalyst Optimization: Screen different weak bases or adjust the catalyst loading. Ensure the catalyst is fully dissolved in the reaction mixture.
Formation of Side Products/Impurities 1. Overheating or Prolonged Reaction Time: Excessive microwave exposure can lead to decomposition of the product or starting materials. 2. Self-condensation of Isatin: This can occur under strongly basic conditions.[2] 3. Decarboxylation of Malonic Acid: Premature decarboxylation can lead to unwanted byproducts.1. Refine Microwave Parameters: Reduce the reaction temperature or time. Employ intermittent microwave irradiation (e.g., cycles of heating and cooling).[3] 2. Use a Mild Base: Employ a weak base like triethylamine or piperidine to minimize self-condensation.[2] 3. Controlled Heating: Use a microwave reactor with precise temperature control to avoid excessive heat that can cause premature decarboxylation.
Reaction Mixture Charring 1. "Hot Spot" Formation: Uneven heating within the reaction vessel. 2. High Microwave Power: The initial power setting may be too high, causing rapid, localized overheating.1. Improve Stirring: Ensure vigorous and constant stirring during the reaction to distribute the microwave energy evenly. 2. Ramped Heating: Program the microwave reactor to gradually ramp up to the target temperature instead of applying maximum power immediately.
Difficulty in Product Purification 1. Co-precipitation of Impurities: Side products may have similar solubility to the desired product. 2. Residual Catalyst: The base catalyst may be difficult to remove.1. Recrystallization: Use a suitable solvent system for recrystallization to isolate the pure product. 2. Acid-Base Extraction: After the reaction, perform an acid-base extraction to remove the basic catalyst. Acidify the aqueous layer to precipitate the carboxylic acid product.
Inconsistent Results/Poor Reproducibility 1. Variability in Microwave Ovens: Domestic microwave ovens can have inconsistent power output and heating patterns.[1] 2. Inconsistent Sample Positioning: The location of the reaction vessel within the microwave cavity can affect energy absorption.1. Use a Dedicated Microwave Reactor: For better reproducibility, use a scientific microwave reactor with precise control over temperature, pressure, and power.[1] 2. Consistent Placement: If using a domestic oven, ensure the reaction vessel is placed in the same position for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this reaction compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times (from hours to minutes), improved product yields, and often higher product purity due to uniform and rapid heating.[4][5] This method is also considered a greener chemistry approach as it can reduce solvent usage and energy consumption.[4][5]

Q2: What type of solvent is best for this microwave-assisted synthesis?

A2: Polar solvents are generally preferred for microwave-assisted reactions as they couple efficiently with microwave irradiation.[1] For the synthesis of similar oxindole derivatives, dioxane has been used effectively.[3] Other suitable green solvents include water, ethanol, and polyethylene glycol (PEG).[1]

Q3: Can I use a domestic microwave oven for this synthesis?

A3: While it is possible to use a domestic microwave oven, it is not recommended for precise and reproducible chemical synthesis.[3] Domestic ovens lack temperature and pressure controls, leading to safety risks and inconsistent results.[1] A dedicated scientific microwave reactor is highly recommended for better control and safety.

Q4: What is the underlying reaction mechanism for this synthesis?

A4: The synthesis of this compound from isatin and malonic acid proceeds via a Knoevenagel condensation.[2][6] This involves the nucleophilic addition of the enolate of malonic acid to the carbonyl group of isatin, followed by dehydration.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (isatin) and the appearance of the product spot.

Experimental Protocol

This protocol is adapted from the microwave-assisted synthesis of the closely related (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.[3]

Materials:

  • Isatin

  • Malonic acid

  • Triethylamine

  • Dioxane

  • Microwave reactor

  • Reaction vessel (e.g., 10 mL pressure-rated tube)

Procedure:

  • To a 10 mL microwave reaction vessel, add isatin (1 eq.).

  • Add malonic acid (2.2 eq.).

  • Add dioxane as the solvent.

  • Add triethylamine (1.5 eq.) as the catalyst.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120°C and the stirring to 600 rpm.

  • Irradiate for a total of 3-5 minutes. The reaction can be run in cycles of irradiation and cooling if necessary.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Proceed with workup and purification, which typically involves extraction and recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of a related oxindole derivative, (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, which can be used as a starting point for optimizing the synthesis of the propanoic acid derivative.

MethodReactantsSolventCatalystTemperature (°C)Time (min)Yield (%)Reference
Microwave (Dedicated Reactor)Isatin, Malonic AcidDioxaneTriethylamine120370-98[3]
Microwave (Domestic Oven)Isatin, Malonic AcidDioxaneTriethylamine-4 x 2 (intermittent)76-97[3]
Conventional HeatingIsatin, Malonic AcidDioxaneTriethylamineReflux18070-93[3]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Isatin, Malonic Acid, Triethylamine, Dioxane) mixing 2. Mixing in Microwave Vessel reagents->mixing microwave 3. Microwave Irradiation (120°C, 3-5 min) mixing->microwave cooling 4. Cooling to Room Temperature microwave->cooling workup 5. Reaction Workup (Extraction) cooling->workup purification 6. Purification (Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for the microwave-assisted synthesis.

troubleshooting_logic start Low/No Yield cause1 Insufficient Power/Time? start->cause1 cause2 Improper Solvent? start->cause2 cause3 Poor Reagent Quality? start->cause3 solution1 Optimize Microwave Parameters (T, t) cause1->solution1 Yes solution2 Use Polar Solvent (e.g., Dioxane) cause2->solution2 Yes solution3 Verify Reagent Purity cause3->solution3 Yes

References

Technical Support Center: Scale-up Synthesis of Oxindole-3-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Oxindole-3-propionic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to Oxindole-3-propionic Acid?

A1: The two most promising routes for the scale-up synthesis of Oxindole-3-propionic Acid are:

  • Direct Oxidation of Indole-3-propionic Acid: This is a straightforward approach involving the oxidation of the readily available starting material, Indole-3-propionic Acid. A common system for this transformation is the use of dimethyl sulfoxide (DMSO) in the presence of an acid like hydrobromic acid (HBr).

  • Reductive Cyclization of a 2-Nitrophenyl Precursor: This method involves the synthesis of a substituted 2-nitrophenyl derivative, such as a derivative of 2-nitrophenylsuccinic acid, followed by a reductive cyclization step to form the oxindole ring.

Q2: I am considering the oxidation route. What are the key parameters to control for a successful scale-up?

A2: For the oxidation of Indole-3-propionic Acid, critical parameters to monitor and control include:

  • Temperature: The reaction is often exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • Stoichiometry of a Reagents: The ratio of the oxidizing agent (e.g., DMSO) and the acid catalyst (e.g., HBr) to the starting material must be carefully optimized to ensure complete conversion while minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid over-oxidation or degradation of the product.

  • Purity of Starting Material: The purity of Indole-3-propionic Acid is important, as impurities can interfere with the reaction or lead to the formation of undesired side products.

Q3: What are the typical impurities I might encounter, and how can they be removed on a large scale?

A3: Common impurities can include unreacted starting material, over-oxidized products (such as isatins), and products from side reactions like dimerization or sulfenylation when using sulfur-based reagents. Large-scale purification is typically achieved through:

  • Crystallization: This is the most common and effective method for purifying the final product. Selecting an appropriate solvent system is key to obtaining high purity crystals.

  • Column Chromatography: While less ideal for very large scales due to cost and solvent consumption, it can be used for purification if crystallization is not effective.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up synthesis of Oxindole-3-propionic Acid.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Poor Quality of Reagents: Degradation of starting material or reagents. 3. Incorrect Stoichiometry: Insufficient oxidizing agent or catalyst.1. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. 2. Verify Reagent Quality: Use fresh, high-purity starting materials and reagents. 3. Adjust Stoichiometry: Systematically vary the equivalents of the oxidizing agent and catalyst to find the optimal ratio.
Formation of Significant Byproducts 1. Over-oxidation: Reaction temperature is too high or reaction time is too long. 2. Side Reactions: Depending on the chosen route, side reactions like dimerization or sulfenylation can occur.[1]1. Control Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Modify Reaction System: If sulfenylation is an issue with DMSO/HBr, consider alternative oxidizing agents. For dimerization, adjusting the concentration of the reaction mixture may be beneficial.
Difficulties in Product Isolation/Purification 1. Poor Crystallization: The chosen solvent system is not optimal, leading to oiling out or the formation of very fine crystals that are difficult to filter. 2. Product is Contaminated with Reagents: Residual DMSO or other high-boiling reagents can be difficult to remove.1. Screen Crystallization Solvents: Experiment with different solvent and anti-solvent combinations to find a system that yields well-defined crystals. 2. Improve Work-up Procedure: Incorporate aqueous washes to remove water-soluble reagents like DMSO. An extraction with a suitable organic solvent can help isolate the product before crystallization.
Product Instability 1. Decomposition under Reaction Conditions: The product may be sensitive to the reaction conditions, especially if harsh acids or high temperatures are used.1. Use Milder Conditions: Explore alternative, milder synthetic routes if product degradation is a significant issue.

Experimental Protocols

Method 1: Oxidation of Indole-3-propionic Acid

This protocol is based on the general principle of oxidizing indoles to oxindoles using a DMSO/HBr system.

Materials:

  • Indole-3-propionic Acid

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (48% in water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve Indole-3-propionic Acid in DMSO.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrobromic acid via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into a larger vessel containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Oxindole-3-propionic Acid by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ParameterOxidation MethodReductive Cyclization Method
Starting Material Indole-3-propionic Acid2-Nitrophenylsuccinic acid derivative
Key Reagents DMSO, HBrReducing agent (e.g., H₂, Pd/C), Base
Typical Yield 60-80%50-70%
Reaction Temperature 0 °C to room temperatureRoom temperature to 50 °C
Reaction Time 12-24 hours4-12 hours
Purification Method CrystallizationCrystallization/Chromatography
Scalability GoodModerate

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Indole-3-propionic Acid in DMSO add_hbr Add HBr at 0-5 °C start->add_hbr react Stir at RT for 12-24h add_hbr->react quench Quench with ice-water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry crystallize Crystallize from EtOAc/Hexanes dry->crystallize product Oxindole-3-propionic Acid crystallize->product

Caption: Experimental workflow for the oxidation of Indole-3-propionic Acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Oxindole-3-propionic Acid cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Loss during Work-up/Purification start->cause3 sol1 Increase reaction time/temperature Check reagent stoichiometry cause1->sol1 sol2 Optimize temperature Use alternative reagents cause2->sol2 sol3 Optimize extraction and crystallization Check for product solubility in wash solutions cause3->sol3

Caption: Troubleshooting logic for low yield in Oxindole-3-propionic Acid synthesis.

References

Technical Support Center: 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid was not available at the time of publication. The information provided herein is based on data for structurally similar compounds, such as indole-3-propionic acid and oxindole, and should be used as a general guideline. Researchers are strongly advised to perform a thorough risk assessment and consult their institution's safety office before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initial inspection of this compound?

A1: Upon receipt, visually inspect the container for any signs of damage, such as cracks or loose caps. Ensure the supplier's label is intact and legible. The compound is expected to be a solid. [1][2]Verify that the product name and any other identifiers on the label match your order.

Q2: How should this compound be stored for short-term and long-term use?

A2: For long-term storage, it is recommended to store the compound at -20°C. [1][2]For short-term storage, a cool and dry place, away from direct light, is advisable. [3][4]The container should always be tightly sealed to prevent moisture absorption and contamination. [3][5] Q3: What are the appropriate personal protective equipment (PPE) for handling this compound?

A3: Standard laboratory PPE should be worn when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [6]Work should be conducted in a well-ventilated area or under a chemical fume hood. [3][5] Q4: What are the known chemical incompatibilities for this compound?

A4: Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents. [5]Contact with such agents could lead to vigorous reactions. It is also prudent to avoid contact with strong bases and acids unless part of a validated experimental protocol.

Q5: How should solutions of this compound be prepared and stored?

A5: When preparing solutions, use a solvent appropriate for your experimental needs. For related compounds, organic solvents such as ethanol, DMSO, and dimethylformamide are often used. [1][2]If preparing aqueous solutions, it may be necessary to first dissolve the compound in a small amount of an organic solvent. Aqueous solutions of similar compounds are not recommended for storage for more than one day. [1]Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. [7] Q6: What is the proper procedure for disposing of this compound and its containers?

A6: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain. [3]Empty containers should be rinsed thoroughly before disposal.

Troubleshooting Guide

Problem 1: The compound has changed color or appearance during storage.

  • Possible Cause: This could indicate degradation due to exposure to light, air (oxidation), or moisture. Indole compounds can be sensitive to these conditions. [8]* Solution: Discard the compound if you suspect degradation, as it may impact experimental results. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dry environment, or as recommended for long-term storage. [3][4] Problem 2: The compound is not dissolving as expected.

  • Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. Solubility can be affected by the purity of the compound and the temperature of the solvent.

  • Solution: Refer to literature for solubility data of similar compounds. [1][2]Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation. It may be necessary to try a different solvent or a solvent mixture.

Problem 3: Inconsistent experimental results are obtained using the same batch of the compound.

  • Possible Cause: The compound may be degrading over time after being opened. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. [7]* Solution: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. [7]If the solid compound is stored at room temperature after opening, consider storing it in a desiccator to protect it from moisture and in an amber vial to protect it from light.

Quantitative Data for Related Compounds

PropertyIndole-3-propionic acidOxindole
Molecular Formula C₁₁H₁₁NO₂C₈H₇NO
Molecular Weight 189.2 g/mol [2]133.1 g/mol [1]
Appearance Crystalline solid [2]Crystalline solid [1]
Melting Point 130–132 °C [9]123-128 °C
Storage Temperature -20°C [2]-20°C [1]
Stability ≥4 years at -20°C [2]≥4 years at -20°C [1]
Solubility Soluble in ethanol, DMSO, and DMF (~30 mg/ml) [2]Soluble in ethanol (~10 mg/ml), DMF (~10 mg/ml), and DMSO (~3 mg/ml) [1]

Experimental Workflow

G Figure 1. Recommended Handling and Storage Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity B->C D Short-Term Storage (Cool, Dry, Dark) C->D Short-Term Use E Long-Term Storage (-20°C, Tightly Sealed) C->E Long-Term Use F Wear Appropriate PPE D->F E->F G Work in Ventilated Area F->G H Prepare Solutions G->H I Dispose as Chemical Waste H->I J Rinse and Dispose of Container I->J

Caption: Recommended Handling and Storage Workflow

References

Validation & Comparative

A Comparative Analysis: 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid and the well-characterized indole-3-acetic acid (IAA). While extensive data exists for IAA as a key plant hormone and a modulator of mammalian aryl hydrocarbon receptor (AhR), information on this compound is limited. This guide summarizes the available data for both compounds and, where data for the target oxindole is lacking, utilizes information from the closely related compound (2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (Oxindolylalanine) for structural and physicochemical comparison, with the clear distinction that they are different molecules.

I. Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems. The following table summarizes key parameters.

PropertyThis compoundIndole-3-acetic acid (IAA)(2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid (Oxindolylalanine)
Molecular Formula C₁₁H₁₁NO₃C₁₀H₉NO₂C₁₁H₁₂N₂O₃
Molecular Weight 205.21 g/mol 175.18 g/mol 220.22 g/mol [1]
Chemical Structure A propanoic acid derivative of oxindole.An acetic acid derivative of indole.An alanine derivative of oxindole.[1]
Appearance Data not availableWhite to tan crystalsData not available
Melting Point Data not available165-169 °CData not available
Solubility Data not availableInsoluble in water; Soluble in ethanol, methanol, DMSO, and sparingly in chloroform.Data not available
pKa Data not availableData availableData not available

II. Biological Activity and Mechanism of Action

Significant differences in the biological activities of these compounds are anticipated due to their structural variations.

Indole-3-acetic acid (IAA) is a potent biological molecule with well-defined roles in both plant and animal physiology.

  • Plant Growth Regulation: As the most common naturally occurring auxin in plants, IAA is integral to cell elongation, division, and differentiation. It plays a critical role in various developmental processes, including apical dominance, root formation, and fruit development.

  • Aryl Hydrocarbon Receptor (AhR) Activation: In mammals, IAA, a metabolite of tryptophan produced by the gut microbiota, acts as a ligand for the aryl hydrocarbon receptor (AhR). Activation of AhR by IAA has been linked to the modulation of immune responses, maintenance of intestinal homeostasis, and potential anti-inflammatory effects.

This compound currently lacks documented biological activity in the scientific literature. Based on its oxindole core, it is structurally distinct from IAA, suggesting it may not share the same biological targets or efficacy. For instance, the presence of the oxo group at the 2-position of the indole ring significantly alters the electronic and steric properties compared to the indole ring of IAA.

III. Signaling Pathways

Indole-3-acetic acid (IAA) Signaling in Plants (Auxin Pathway)

IAA exerts its effects in plants through a well-elucidated signaling pathway that leads to changes in gene expression.

IAA_Signaling_Plant cluster_nucleus Nucleus IAA Indole-3-acetic acid (IAA) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) in DNA ARF->ARE binds to Gene_Expression Auxin-responsive Gene Expression ARE->Gene_Expression regulates

Figure 1. Simplified diagram of the auxin (IAA) signaling pathway in plant cells.
Indole-3-acetic acid (IAA) and the Aryl Hydrocarbon Receptor (AhR) Pathway in Mammals

In mammalian systems, IAA produced by gut bacteria can activate the AhR signaling pathway.

IAA_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA Indole-3-acetic acid (IAA) (from gut microbiota) AhR_complex Cytosolic AhR Complex IAA->AhR_complex binds and activates AhR_active Activated AhR-ARNT Complex AhR_complex->AhR_active translocates to nucleus XRE Xenobiotic Response Element (XRE) in DNA AhR_active->XRE binds to Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Target_Genes regulates

Figure 2. Overview of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IAA.

IV. Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of indole-3-acetic acid are provided below.

Avena Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay is used to determine the growth-promoting activity of auxins.

Experimental Workflow:

Avena_Coleoptile_Assay A Germinate Avena sativa seeds in the dark B Excise coleoptile segments (e.g., 10 mm) under dim light A->B C Incubate segments in test solutions (containing IAA or test compound at various concentrations) B->C D Incubate in the dark for 24-48 hours C->D E Measure the final length of the coleoptile segments D->E F Calculate the elongation and compare with controls E->F

Figure 3. Workflow for the Avena coleoptile elongation bioassay.

Protocol:

  • Plant Material: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days.

  • Coleoptile Sectioning: Under a dim green safelight, select uniform coleoptiles and discard the apical 2-3 mm. Cut a sub-apical section of a defined length (e.g., 10 mm).

  • Incubation: Randomly distribute the sections into petri dishes containing a buffered solution with a range of concentrations of the test compound (and IAA as a positive control). A buffer-only solution serves as the negative control.

  • Measurement: After incubation in the dark for a specified period (e.g., 24-48 hours), measure the final length of the coleoptile sections using a ruler or digital imaging software.

  • Data Analysis: Calculate the percentage elongation relative to the initial length and compare the dose-response curves of the test compound to that of IAA.

Soybean Cotyledon Callus Growth Assay

This assay assesses the ability of a compound to induce cell division and proliferation in plant tissue culture.

Protocol:

  • Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them aseptically. Excise cotyledons from 7-10 day old seedlings.

  • Culture Initiation: Place the cotyledon explants onto a solid nutrient medium (e.g., Murashige and Skoog medium) supplemented with various concentrations of the test compound and a standard auxin like 2,4-D or NAA.

  • Incubation: Culture the explants in a controlled environment (temperature, light) for 3-4 weeks.

  • Data Collection: Measure the fresh and dry weight of the resulting callus.

  • Analysis: Compare the callus growth induced by the test compound to the controls to determine its cytokinin-like activity.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This in vitro assay determines the ability of a compound to activate the AhR signaling pathway, often using a reporter gene system.

Protocol:

  • Cell Culture: Use a cell line (e.g., HepG2, HT29) that has been stably transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of an AhR-responsive element (e.g., DRE/XRE).

  • Compound Treatment: Plate the cells and, after they have adhered, treat them with various concentrations of the test compound (and a known AhR agonist like TCDD or IAA as a positive control).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable assay kit and a plate reader.

  • Data Analysis: Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay) and determine the dose-dependent activation of AhR by the test compound.

V. Conclusion

Indole-3-acetic acid is a well-studied molecule with established roles as a plant auxin and an AhR agonist in mammals. In contrast, there is a significant lack of publicly available data on the physicochemical properties and biological activities of this compound. The structural difference, specifically the presence of an oxo group on the indole ring, suggests that its biological profile is likely to be distinct from that of IAA. Further research, including synthesis and biological screening using the protocols outlined in this guide, is necessary to elucidate the potential of this oxindole derivative.

References

Navigating the Therapeutic Potential of Oxindole Derivatives: A Comparative Analysis of 3-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 3-substituted-2-oxindole derivatives reveals a landscape rich with therapeutic promise. While specific research on Oxindole-3-propionic acid derivatives remains nascent, a broader examination of analogs with substitutions at the 3-position offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modifications at the 3-position of the 2-oxindole ring have been shown to significantly influence the pharmacological profile of these derivatives, leading to the development of potent agents with a wide array of activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2]

Comparative Biological Activity of 3-Substituted-2-Oxindole Derivatives

To facilitate a clear comparison of the performance of various 3-substituted-2-oxindole derivatives, the following table summarizes key quantitative data from a selection of studies. The data highlights the diverse therapeutic targets and the potency of these compounds.

Derivative/CompoundTarget(s)Measured Activity (IC50/GI50)Reference
Compound 4h COX-2 / 5-LOX0.0533 µM / 0.4195 µM[2]
Tenidap Analog (Compound III) COX-1 / COX-2 / 5-LOX0.62 µM / 0.18 µM / 9.87 µM[2]
Tenidap Analog (Compound IV) COX-1 / COX-2 / 5-LOX0.11 µM / 0.10 µM / 0.56 µM[2]
Spiro thiochromene–oxindole (4e) COX-2 (in silico)Binding Energy: -8.9 kcal/mol[3]
Spiro thiochromene–oxindole (4k) COX-2 (in silico)Binding Energy: -8.7 kcal/mol[3]
Spiro thiochromene–oxindole (4h) COX-2 (in silico)Binding Energy: -8.6 kcal/mol[3]
3,3′-bis(indolyl)oxindole analog (5) G6PDIC50: 99 µM[4]
3,3′-bis(indolyl)oxindole analog (7) G6PDIC50: 231 µM[4]
3,3′-bis(indolyl)oxindole analog (12) G6PDIC50: 304 µM[4]

Experimental Protocols

The following sections detail the methodologies used in the cited studies to evaluate the biological activity of the 3-substituted-2-oxindole derivatives.

In Vitro Anti-inflammatory Activity Assay (Heat-Induced BSA Denaturation)

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the denaturation of Bovine Serum Albumin (BSA) induced by heat.[3]

  • Preparation of Solutions:

    • Test compounds and a standard reference (e.g., diclofenac sodium) are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with 0.05 M phosphate-buffered saline (PBS) at pH 7.4 to reach the desired concentrations.

  • Assay Procedure:

    • The reaction mixture consists of the test solution and a 0.45% w/v aqueous solution of BSA.

    • The mixture is incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixture at 70°C in a water bath for 10 minutes.

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of denaturation, is then determined.[3]

In Vitro Enzyme Inhibition Assay (G6PD and 6PGD)

This method evaluates the inhibitory or activating effect of the synthesized compounds on the enzymes Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[4]

  • Enzyme Preparation:

    • Hemolysate is prepared from rat erythrocytes as the source of the enzymes.

  • G6PD Activity Assay:

    • The assay mixture contains 66 mM Tris-HCl buffer (pH 8.0), 6.7 mM MgCl2, 0.2 mM Glucose-6-Phosphate (G6P), and 0.2 mM NADP+.

    • The change in absorbance at 340 nm is monitored to determine the rate of NADP+ reduction.

  • 6PGD Activity Assay:

    • The assay mixture contains 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl2, 0.4 mM 6-Phosphogluconate (6PG), and 0.2 mM NADP+.

    • The change in absorbance at 340 nm is measured.

  • Inhibition/Activation Studies:

    • The synthesized compounds are added to the assay mixtures at various concentrations to determine their effect on enzyme activity.

    • IC50 values are calculated for inhibitory compounds.[4]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes can aid in understanding the mechanism of action and the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Isatin, Aldehydes) synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, Mass Spectrometry) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based ic50 IC50/GI50 Determination cell_based->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel oxindole derivatives.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation oxindole Oxindole Derivatives (e.g., Compound 4h) oxindole->cox inhibition

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by oxindole derivatives.

References

A Comparative Guide to the Antimicrobial Efficacy of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antimicrobial Efficacy Data

The following tables summarize the minimum inhibitory concentration (MIC) values of various indole derivatives and standard antibiotics against a selection of pathogenic bacteria. This data, gathered from multiple studies, offers a comparative baseline for evaluating the potential of novel compounds like 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Oxindole Derivatives
3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one derivativesStaphylococcus aureusVaries[1][2]
Streptococcus pyogenesVaries[1][2]
Escherichia coliVaries[1][2]
Pseudomonas aeruginosaVaries[1][2]
New compounds incorporating the oxindole nucleusBacillus cereusSignificant activity[3]
Shigella dysenterieSignificant activity[3]
Indole Propionic Acid Derivatives
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus64 - 128[4]
Escherichia coli64 - 128[4]
Schiff bases and esters of propionic acidStaphylococcus aureusVaries[5]
Bacillus subtilisVaries[5]
Escherichia coliVaries[5]
3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acidVarious bacteriaModerate activity[6]

Table 2: Antimicrobial Activity of Standard Antibiotics

AntibioticTest OrganismMIC (µg/mL) - Reference Values
Ciprofloxacin Escherichia coli0.25 - 1.0
Staphylococcus aureus0.5 - 2.0
Pseudomonas aeruginosa0.5 - 4.0
Ampicillin Escherichia coli2.0 - 8.0
Staphylococcus aureus0.25 - 2.0
Gentamicin Escherichia coli0.5 - 4.0
Staphylococcus aureus0.5 - 4.0
Pseudomonas aeruginosa1.0 - 8.0
Tetracycline Escherichia coli1.0 - 8.0
Staphylococcus aureus0.5 - 4.0

Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions. The values presented are typical ranges.

Experimental Protocols

To validate the antimicrobial efficacy of this compound, standardized methods for antimicrobial susceptibility testing should be employed. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Test compound (this compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and standard antibiotics in the 96-well microtiter plate containing MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[8]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[9][10][11]

Materials:

  • Test compound

  • Standard antibiotic disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare Test Compound Dilutions start->prep_compound inoculation Inoculation prep_culture->inoculation prep_compound->inoculation incubation Incubation (18-24h) inoculation->incubation read_results Read Results (MIC/Zone of Inhibition) incubation->read_results comparison Compare with Standards read_results->comparison end End comparison->end

Caption: General workflow for antimicrobial susceptibility testing.

Potential Signaling Pathway for Antimicrobial Action of Oxindole Derivatives

The antimicrobial mechanism of many indole derivatives involves the disruption of bacterial cell processes. The following diagram illustrates a hypothetical pathway based on the known mechanisms of some antimicrobial agents that share structural similarities. This is a generalized representation and the specific mechanism of this compound would require experimental validation.

Putative_Antimicrobial_Mechanism cluster_compound cluster_bacterial_cell Bacterial Cell cluster_outcome compound Oxindole Derivative (e.g., this compound) membrane Cell Membrane Disruption compound->membrane Intercalation/Permeabilization dna_gyrase Inhibition of DNA Gyrase compound->dna_gyrase Binding to Enzyme protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis Ribosome Interaction bactericidal Bactericidal Effect membrane->bactericidal bacteriostasis Bacteriostasis dna_gyrase->bacteriostasis protein_synthesis->bacteriostasis bacteriostasis->bactericidal

Caption: Hypothetical antimicrobial action of oxindole derivatives. antimicrobial action of oxindole derivatives.

References

"Oxindole-3-propionic Acid activity versus standard antibiotics"

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antimicrobial activity of novel oxindole derivatives with standard antibiotics is presented below, supported by experimental data from recent research. Due to the lack of specific studies on oxindole-3-propionic acid, this guide focuses on other synthesized oxindole derivatives that have been evaluated for their antibacterial properties.

Comparative Antimicrobial Activity

Recent studies have highlighted the potential of various oxindole derivatives as effective antimicrobial agents against a range of pathogenic bacteria, including strains resistant to conventional antibiotics.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of synthesized oxindole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro antibacterial activity of selected oxindole derivatives compared to standard antibiotics, as reported in the cited literature.

Table 1: In Vitro Antibacterial Activity of Tryptanthrin Appended Dispiropyrrolidine Oxindoles [1]

CompoundS. aureus (ATCC 29213) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)VRSA (Clinical Isolate) MIC (µg/mL)
5b (bromo-substituted) 0.125 0.250.5
Vancomycin121024
Ciprofloxacin0.5>128>128

Table 2: In Vitro Antibacterial Activity of Novel Oxindole Analogs against Mycobacterium tuberculosis H37Rv [2][3]

CompoundMIC (µg/mL)
OXN-1 0.78
OXN-3 0.78
OXN-7 0.78
Isoniazid0.05
Rifampicin0.1

Table 3: Antibacterial Activity of Indole-Thiadiazole and Indole-Triazole Derivatives [4]

CompoundS. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
2h (indole-thiadiazole) 12.56.2525
3d (indole-triazole) 12.56.2512.5
Ciprofloxacin6.256.253.125
Ampicillin12.5>506.25

Experimental Protocols

The following methodologies are representative of the experimental procedures used to evaluate the antimicrobial activity of oxindole derivatives.

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values for non-tuberculous bacteria are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Inoculum Preparation: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds (oxindole derivatives and standard antibiotics) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microplate AlamarBlue™ Assay for Antitubercular Activity[2][3]
  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is adjusted to a McFarland standard of 1.0 and then diluted 1:20.

  • Compound Dilution: Test compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well. The plates are incubated at 37°C for 7 days.

  • Addition of AlamarBlue: After incubation, AlamarBlue™ reagent is added to each well, and the plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Mechanism of Action & Experimental Workflow

The precise mechanism of action can vary among different oxindole derivatives. Some proposed mechanisms include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with bacterial respiratory pathways.[5][6]

Workflow for Evaluating Antimicrobial Activity

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A Synthesize & Purify Oxindole Derivatives D Serial Dilution of Test Compounds A->D B Prepare Bacterial Inoculum E Inoculation of Microtiter Plates B->E C Prepare Standard Antibiotic Solutions C->D D->E F Incubation E->F G Determine MIC (Visual Inspection / Assay) F->G H Compare Activity with Standard Antibiotics G->H

Caption: General workflow for antimicrobial susceptibility testing of oxindole derivatives.

Proposed Mechanism of Action: DNA Topoisomerase II Inhibition

For some antitubercular oxindole analogs, molecular docking studies have suggested that they may act by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication in bacteria.[2][3]

G cluster_bacterium Bacterial Cell Oxindole Oxindole Derivative DNA_Topo_II DNA Topoisomerase II Oxindole->DNA_Topo_II Binds to & Inhibits DNA_Replication DNA Replication DNA_Topo_II->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for certain antitubercular oxindole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Oxindole-3-Propionic Acid Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of oxindole-3-propionic acid analogs and related oxindole derivatives, focusing on their anticancer and anti-inflammatory properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Kinase Signaling Cascades

Oxindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3]

Quantitative SAR Data: Kinase Inhibition and Antiproliferative Activity

The following table summarizes the in vitro activity of selected oxindole derivatives against various kinases and cancer cell lines. The data highlights key structural modifications that influence potency and selectivity.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)GI50/IC50 (µM)Citation(s)
1 3-alkenyl-oxindole derivativeRET, Kit, c-Met, VEGFR-1, VEGFR-2, FGFR1, PDGFR, BRAFInhibition % at 10 µM reportedNCI-60 Panel-[4]
2 (Compound 7l) Imidazo[1,5-a]pyrazine-oxindoleNot specified-A549 (Lung)6.5[5]
3 (Compound 6) Spirooxindole derivative with N-benzyl and chloro substitutionNot specified-MCF-7 (Breast), MDA-MB-231 (Breast)3.55, 4.40[6]
4 (Compound 5l) Oxindole-pyridyl derivativeFLT3, CDK236.21, 8.17Leukemia and Colon Cancer SubpanelsAverage GI50: 3.39 (Leukemia), 5.97 (Colon)[7]
5 (Compound 6Eb) Hydrazide-2-oxindole analogGSK-3β11,020Capan-1 (Prostate)9.40[8]
6 (Compound 10) Oxindole analogTAK18.9--[9]

Key SAR Insights for Anticancer Activity:

  • 3-Substitutions: The nature of the substituent at the 3-position of the oxindole ring is a critical determinant of activity. The introduction of a 3-alkenyl group is a common strategy for targeting protein kinases.[1][4]

  • Spirocyclic Systems: The formation of spirocyclic systems at the 3-position can lead to potent and selective anticancer agents.[6] The stereochemistry of these spiro centers can also be crucial for activity.

  • N-Substitution: Modification of the nitrogen atom of the oxindole ring, such as N-benzylation, can significantly influence antiproliferative activity.[6]

  • Aromatic Substituents: The presence and position of substituents on the aromatic ring of the oxindole core (e.g., chloro group) can modulate activity.[6]

  • Hybrid Molecules: Fusing the oxindole scaffold with other heterocyclic rings, such as imidazopyrazines or pyridines, has proven to be an effective strategy for discovering potent kinase inhibitors.[5][7]

Experimental Protocols

A common method to determine the inhibitory activity of compounds against specific kinases is the ADP-Glo™ Kinase Assay.[10]

  • Reaction Setup: In a 384-well plate, a kinase reaction is prepared containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Control reactions (without inhibitor and without enzyme) are also included.

  • Incubation: The reaction plate is incubated at an optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP. The plate is then incubated at room temperature for approximately 40 minutes.

  • ADP Detection: The Kinase Detection Reagent is added to each well. This reagent converts the ADP produced during the kinase reaction into a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from the dose-response curve.

Signaling Pathway Visualization

The following diagrams illustrate the general signaling pathways targeted by some of the discussed oxindole derivatives.

CDK2_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRB pRB CDK2->pRB phosphorylates E2F E2F pRB->E2F inhibits Proliferation Cell Proliferation E2F->Proliferation promotes Oxindole_Analog Oxindole-Pyridyl Analog (e.g., 5l) Oxindole_Analog->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by oxindole-pyridyl analogs.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor (Tyrosine Kinase) FLT3_Ligand->FLT3 binds & activates STAT5 STAT5 FLT3->STAT5 activates PI3K PI3K FLT3->PI3K activates RAS RAS FLT3->RAS activates Oxindole_Analog Oxindole-Pyridyl Analog (e.g., 5l) Oxindole_Analog->FLT3 inhibits Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival promotes AKT AKT PI3K->AKT promotes MAPK MAPK RAS->MAPK promotes AKT->Proliferation_Survival promotes MAPK->Proliferation_Survival promotes

Caption: Inhibition of the FLT3 signaling pathway in leukemia by oxindole-pyridyl analogs.

Anti-inflammatory Activity: Targeting COX and 5-LOX Enzymes

Certain oxindole derivatives have been investigated as potent anti-inflammatory agents, with a mechanism of action that can involve the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[11][12] This dual inhibition is a desirable trait as it may lead to a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Quantitative SAR Data: COX and 5-LOX Inhibition

The following table presents data on the inhibitory activity of oxindole conjugates against COX-1, COX-2, and 5-LOX.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)Citation(s)
Tenidap (II) Thiophene-containing oxindole----[11]
Compound III Oxindole analog0.620.189.873.44[11]
Compound IV Oxindole analog0.110.100.561.1[11]
Compound 4h Oxindole-ester conjugate-0.05330.4195High (3.07 for COX-2 selectivity)[11][12]

Key SAR Insights for Anti-inflammatory Activity:

  • Dual Inhibition: The oxindole scaffold can be modified to achieve dual inhibition of both COX and 5-LOX pathways, which is a promising strategy for developing safer anti-inflammatory drugs.[11]

  • Thiophene Replacement: Replacing the thiophene moiety of Tenidap, which was associated with toxicity, with other groups has led to analogs with improved anti-inflammatory activity.[11]

  • Ester and Imine Conjugates: The synthesis of oxindole-ester and -imine conjugates has yielded compounds with potent anti-inflammatory and analgesic activities.[11][12]

Experimental Protocols

The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured colorimetrically.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

The inhibitory effect on 5-LOX can be assessed by measuring the formation of leukotrienes.

  • Enzyme Preparation: 5-LOX from a suitable source (e.g., potato tubers or recombinant human) is prepared.

  • Compound Incubation: The enzyme is pre-incubated with the test compounds.

  • Reaction Initiation: The reaction is started by adding the substrate, linoleic acid or arachidonic acid.

  • Product Detection: The formation of the hydroperoxy product is monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Signaling Pathway Visualization

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by dual COX/5-LOX inhibitory oxindole derivatives.

Arachidonic_Acid_Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PGH2 Prostaglandin H2 COX1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Five_HPETE 5-HPETE Five_LOX->Five_HPETE Leukotrienes Leukotrienes Five_HPETE->Leukotrienes Oxindole_Analog Dual Inhibitory Oxindole Analog Oxindole_Analog->COX1_2 inhibits Oxindole_Analog->Five_LOX inhibits

Caption: Dual inhibition of COX and 5-LOX pathways by anti-inflammatory oxindole analogs.

This guide provides a snapshot of the current understanding of the structure-activity relationships of oxindole-3-propionic acid analogs and related derivatives. The presented data and visualizations are intended to serve as a valuable resource for the design and development of next-generation therapeutic agents based on the versatile oxindole scaffold. Further research is warranted to fully elucidate the molecular mechanisms and therapeutic potential of these promising compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-3-Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Gut Microbiota-Derived Metabolite with Therapeutic Potential

Published: December 28, 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comparative analysis of Indole-3-Propionic Acid (IPA) based on available preclinical data. The information is intended for research and informational purposes only and should not be construed as medical advice. The originally requested compound, 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, also known as Oxindolylalanine, lacks sufficient published efficacy data for a comprehensive review. Therefore, this guide focuses on the closely related and well-studied compound, Indole-3-Propionic Acid.

Introduction

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. Emerging research has highlighted its potential therapeutic effects, particularly its anti-inflammatory, antioxidant, and vascular-protective properties.[1][2][3] This guide provides a detailed comparison of the in vitro and in vivo efficacy of IPA, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the signaling pathways involved in its mechanism of action.

In Vitro Efficacy of Indole-3-Propionic Acid

IPA has demonstrated significant biological activity in various cell-based assays, primarily related to its anti-inflammatory and cytoprotective effects.

Anti-inflammatory and Cytoprotective Effects

In vitro studies have shown that IPA can protect cells from inflammatory and oxidative stress-induced damage. In a study using human cardiomyocytes (AC16 cells), IPA was found to reduce apoptosis, inflammation, and oxidative stress induced by doxorubicin.[4][5] This protective effect is mediated, at least in part, through the inhibition of the HDAC6/NOX2 signaling pathway.[4][5] Furthermore, in human proximal tubular cells, IPA has been shown to suppress the expression of fibrotic and inflammatory genes induced by indoxyl sulfate, a uremic toxin.[6]

Effects on Endothelial Function

The effects of IPA on endothelial cells are complex and appear to be context-dependent. One study using bovine aortic endothelial cells (BAE-1) demonstrated that a physiological concentration of 1 µM IPA significantly reduced nitric oxide (NO) release stimulated by adenosine triphosphate (ATP).[7][8] This suggests a potential negative impact on endothelium-dependent vasodilation under certain conditions.[7][8] However, other research suggests that IPA can have protective vascular effects.[3]

Table 1: Summary of In Vitro Efficacy Data for Indole-3-Propionic Acid

Cell LineExperimental ModelIPA ConcentrationKey FindingsReference
AC16 (Human Cardiomyocytes)Doxorubicin-induced injuryNot specifiedReduced apoptosis, inflammation, and oxidative stress.[4][5]
BAE-1 (Bovine Aortic Endothelial Cells)ATP-stimulated NO release1 µMSignificantly reduced NO release.[7][8]
LX-2 (Human Hepatic Stellate Cells)TGF-β1-induced activation100 µMReduced cell adhesion and migration.[2]
KGN (Human Granulosa Cells)Hydrogen peroxide-induced oxidative stressNot specifiedProtective against oxidative stress.[9]
Proximal Tubular CellsIndoxyl sulfate-induced injuryNot specifiedSuppressed fibrotic and inflammatory gene expression.[6]

In Vivo Efficacy of Indole-3-Propionic Acid

Animal studies have further elucidated the therapeutic potential of IPA in models of inflammatory and cardiovascular diseases.

Anti-inflammatory Effects

In a mouse model of colitis, IPA supplementation was shown to enhance survival and improve clinical outcomes, primarily by enhancing intestinal barrier function rather than through direct potent anti-inflammatory effects.[10][11] In weaned piglets challenged with lipopolysaccharide (LPS), dietary IPA supplementation demonstrated a reduction in diarrhea and modulated redox status and intestinal inflammation.

Cardiovascular and Metabolic Effects

In a high-fat diet-induced obese mouse model, daily oral administration of IPA (20 mg/kg) for six weeks significantly reduced the levels of inflammatory cytokines in endothelial cells.[3][12] Furthermore, IPA administration increased nitric oxide (NO) levels and enhanced endothelium-dependent vasodilation of mesenteric arteries.[3][12] This vascular protective effect is thought to be mediated by the PI3K/Akt pathway, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS).[3][12] In contrast, another study in anesthetized rats showed that intravenous administration of IPA increased blood pressure through both cardiac and vascular mechanisms.[13] In a mouse model of diet-induced obesity, IPA supplementation at 20 mg/kg via oral gavage for 16 weeks led to a significant reduction in weight gain.[14]

Table 2: Summary of In Vivo Efficacy Data for Indole-3-Propionic Acid

Animal ModelExperimental ConditionIPA DosageKey FindingsReference
C57BL/6J MiceWestern Diet-Induced Cardiometabolic Dysfunction0.1 mg/mL in drinking waterDid not improve cardiometabolic outcomes.[15]
High-Fat Diet-Induced Obese MiceHigh-Fat Diet20 mg/kg/day (oral gavage) for 6 weeksReduced inflammatory cytokines, increased NO, enhanced vasodilation.[3][12]
High-Fat Diet-Induced Obese MiceHigh-Fat Diet20 mg/kg/day (oral gavage) for 16 weeksSignificant reduction in weight gain.[14]
Colitic MiceDextran Sulfate Sodium (DSS)-induced colitis50 mg/200 mL in drinking waterEnhanced survival and barrier function.[10]
Anesthetized Wistar-Kyoto RatsIntravenous administrationNot specifiedIncreased blood pressure.[13]

Comparison with Alternative Compounds

To provide context for the efficacy of IPA, it is useful to compare its effects with established therapeutic agents.

Table 3: Comparison of Indole-3-Propionic Acid with Alternative Compounds

Compound ClassSpecific AgentMechanism of ActionEfficacy Comparison with IPA
Anti-inflammatory Agents
NSAIDsIndomethacinInhibition of cyclooxygenase (COX) enzymesIn vitro, NSAIDs directly inhibit key inflammatory pathways. IPA's primary anti-inflammatory action in vivo appears to be through barrier enhancement.
CorticosteroidsDexamethasoneGlucocorticoid receptor agonist, broad anti-inflammatory effectsDexamethasone has potent and broad anti-inflammatory effects. IPA's effects are more targeted and linked to gut health.
Vascular Agents
Direct VasodilatorsHydralazine, MinoxidilDirect relaxation of vascular smooth muscleThese are potent vasodilators used for hypertension. IPA's vascular effects are more nuanced, potentially improving endothelial function in some contexts while having direct vascular effects in others.[16][17]
Nitric Oxide DonorsSodium NitroprussideReleases nitric oxide, causing vasodilationProvides a direct source of NO for vasodilation. IPA's effect on NO is indirect, through modulation of eNOS activity.
Calcium Channel BlockersAmlodipineBlock calcium channels in vascular smooth muscle, leading to vasodilationEstablished antihypertensive agents. IPA is not a direct calcium channel blocker.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Protocols
  • Cell Culture and Treatment (AC16 Human Cardiomyocytes): Human cardiomyocytes (AC16) are cultured and treated with doxorubicin to induce an in vitro model of heart failure. The effects of IPA on cell viability, apoptosis, inflammation, and oxidative stress are then evaluated.[4][5]

  • Endothelial Cell Viability and Nitric Oxide Production (BAE-1 Cells): Bovine aortic endothelial cells (BAE-1) are cultured and treated with various concentrations of IPA (ranging from 10 nM to 5 mM) for 4, 24, or 48 hours to assess cytotoxicity using an MTS assay. For nitric oxide production, cells are stimulated with 100 µM ATP for 5 minutes in the presence or absence of 1 µM IPA, and NO levels are measured.[8][18][19][20]

  • Hepatic Stellate Cell Activation (LX-2 Cells): Human hepatic stellate cells (LX-2) are stimulated with TGF-β1 to induce activation. The effect of 100 µM IPA on cell adhesion and migration is then assessed.[2]

  • Oxidative Stress in Granulosa Cells (KGN Cells): Human granulosa cells (KGN) are pre-treated with IPA for 24 hours, followed by treatment with hydrogen peroxide for 2 hours to induce oxidative stress. Intracellular reactive oxygen species (ROS) levels are then measured.[9]

In Vivo Protocols
  • High-Fat Diet-Induced Obesity Mouse Model: Male C57BL/6 mice are fed a high-fat diet for 3 months to induce obesity. These mice are then treated with a daily oral gavage of IPA (20 mg/kg) for 6 weeks. At the end of the treatment period, inflammatory markers and nitric oxide levels in mesenteric artery endothelial cells are assessed, and vascular relaxation is measured using a wire myograph.[3][12][21] Another study utilized a similar model with C57BL/6J mice on a Western diet for 5 months with IPA (0.1 mg/mL) in the drinking water.[15] A further study administered IPA (20 mg/kg) or vehicle (PBS) daily for 16 weeks to mice on a high-fat diet.[14]

  • Colitis Mouse Model: Mice are colonized with a medium-diversity microbial community and then exposed to dextran sulfate sodium (DSS) in their drinking water to induce colitis. During the recovery phase, mice are given drinking water with or without IPA (50 mg/200 mL), and survival and intestinal barrier function are assessed.[10]

  • Cardiovascular Effects in Rats: Male Wistar-Kyoto rats are anesthetized, and arterial blood pressure, electrocardiographic, and echocardiographic parameters are recorded at baseline and after intravenous administration of IPA.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of Indole-3-Propionic Acid are mediated through its interaction with several key signaling pathways.

HDAC6/NOX2 Signaling Pathway

In cardiomyocytes, IPA has been shown to exert its protective effects against doxorubicin-induced damage by inhibiting the histone deacetylase 6 (HDAC6)/NADPH oxidase 2 (NOX2) signaling pathway. This inhibition leads to a reduction in oxidative stress, inflammation, and apoptosis.[4][5][22][23]

HDAC6_NOX2_Pathway IPA Indole-3-Propionic Acid HDAC6 HDAC6 IPA->HDAC6 Doxorubicin Doxorubicin Doxorubicin->HDAC6 NOX2 NOX2 HDAC6->NOX2 ROS Oxidative Stress (ROS) NOX2->ROS Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis

IPA inhibits the doxorubicin-induced HDAC6/NOX2 pathway.
PI3K/Akt Signaling Pathway

The vascular protective effects of IPA observed in obese mice are linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and vasodilation.[3][24][25]

PI3K_Akt_Pathway IPA Indole-3-Propionic Acid PI3K PI3K IPA->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

IPA promotes vasodilation via the PI3K/Akt/eNOS pathway.
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Signaling

IPA is a known ligand for both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[26] Activation of these receptors by IPA can modulate gene expression related to inflammation, immune responses, and xenobiotic metabolism. In the context of neuroinflammation, indoles, including IPA, have been shown to upregulate AhR, which in turn inhibits the NF-κB signaling pathway and the formation of the NLRP3 inflammasome, leading to reduced production of inflammatory cytokines.[27][28]

AhR_PXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-Propionic Acid AhR AhR IPA->AhR PXR PXR IPA->PXR Gene_Expression Modulation of Gene Expression AhR->Gene_Expression NFkB_Inhibition Inhibition of NF-κB Pathway AhR->NFkB_Inhibition PXR->Gene_Expression

IPA interacts with AhR and PXR to modulate gene expression.

Conclusion

Indole-3-propionic acid, a metabolite derived from the gut microbiome, demonstrates a range of biological activities with potential therapeutic implications. Preclinical studies have highlighted its cytoprotective, anti-inflammatory, and vascular-modulating effects, which are mediated through various signaling pathways including HDAC6/NOX2, PI3K/Akt, and the activation of AhR and PXR. While the data are promising, the observed effects can be context-dependent, as evidenced by the differing outcomes on vascular tone in various experimental models.

Further research is warranted to fully elucidate the therapeutic potential of IPA and to determine its efficacy and safety in clinical settings. The comparison with existing therapeutic agents provides a benchmark for its potential applications and highlights the unique aspects of its mechanism of action, particularly its link to gut health. This guide serves as a valuable resource for researchers and drug development professionals interested in the evolving field of microbiome-derived therapeutics.

References

A Comparative Guide to the Cytotoxicity of Oxindole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different oxindole derivatives, supported by experimental data from peer-reviewed studies. It aims to offer researchers and drug development professionals a comprehensive resource to inform the selection and further investigation of promising anticancer agents.

Data Summary: Cytotoxicity of Oxindole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oxindole derivatives against a range of human cancer cell lines. This data highlights the diverse potency and selectivity of these compounds.

Oxindole DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference
Hydrazide-2-oxindole analogues
6EbCapan-1Pancreatic Cancer9.40[1]
6EcCapan-1Pancreatic Cancer8.25[1]
Pyrazole-oxindole conjugates
6hJurkatT-cell Leukemia4.36[2]
6jJurkatT-cell Leukemia7.77
Spirooxindole derivatives
Compound 6MCF-7Breast Adenocarcinoma3.55[3]
Compound 6MDA-MB-231Triple-Negative Breast Cancer4.40[3]
Oxindole-based pyridyl derivatives
Compound IVMCF-7Breast Adenocarcinoma17.01[4]
Bis spiro-cyclic 2-oxindole derivatives
Compound 6aMCF-7Breast AdenocarcinomaPotent (more than 5-FU)[5]
[(N-alkyl-3-indolylmethylene)hydrazono]oxindoles
8aMDA-MB-231Triple-Negative Breast Cancer4.7[6]
8aA-549Non-small Cell Lung Cancer7.3[6]
2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives
7cHT-29Colorectal Cancer0.132 - 0.611[7]
7gSW-620Colorectal Cancer0.037 - 0.468[7]
Oxindole-Indole Conjugates
6bMDA-MB-231Triple-Negative Breast Cancer6.36[8]
6cMDA-MB-231Triple-Negative Breast Cancer9.48[8]
9aMCF-7Breast Adenocarcinoma5.50[8]
Oxindole derivatives (SH series)
SH-859786-ORenal Cell Carcinoma14.3[1]
SH-763786-ORenal Cell Carcinoma14.5[1]
SH-886786-ORenal Cell Carcinoma16.7[1]

Experimental Protocols

A fundamental technique for assessing the cytotoxicity of oxindole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

1. Materials:

  • Oxindole derivatives of interest

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the oxindole derivatives in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for another 24 to 72 hours, depending on the specific experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of oxindole derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and death.

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Oxindole Derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Solubilize Formazan with DMSO incubation3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Calculate IC50 read_absorbance->analyze

Caption: Workflow for determining the cytotoxicity of oxindole derivatives using the MTT assay.

Intrinsic Apoptosis Pathway

Several oxindole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[9] This process is initiated by intracellular stress and culminates in the activation of caspases, the executioners of cell death.

Intrinsic_Apoptosis cluster_stress Cellular Stress Oxindole_Derivatives Oxindole Derivatives Bax Bax Oxindole_Derivatives->Bax Upregulates Bcl2 Bcl-2 Oxindole_Derivatives->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by certain oxindole derivatives.

Cell Cycle Regulation

Oxindole derivatives can also exert their cytotoxic effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[1][2] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs).

Cell_Cycle_Regulation cluster_G1_S G1/S Checkpoint cluster_G2_M G2/M Checkpoint G1 G1 Phase S S Phase G1->S G1/S Transition CDK4_6_CyclinD CDK4/6-Cyclin D G2 G2 Phase S->G2 S->G2 M M Phase G2->M G2/M Transition CDK1_CyclinB CDK1-Cyclin B M->G1 M->G1 CDK2_CyclinE CDK2-Cyclin E Oxindole_Derivatives_G1 Oxindole Derivatives Oxindole_Derivatives_G1->CDK2_CyclinE Inhibit Oxindole_Derivatives_G2 Oxindole Derivatives Oxindole_Derivatives_G2->CDK1_CyclinB Inhibit

Caption: Cell cycle progression and points of arrest by oxindole derivatives.

Conclusion

The diverse structures of oxindole derivatives translate into a wide range of cytotoxic activities and mechanisms of action. The data presented in this guide underscore the potential of this chemical class in the development of novel anticancer therapeutics. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for optimizing their efficacy and selectivity, ultimately leading to the development of more effective and less toxic cancer treatments.

References

Comparative Analysis of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, hereafter referred to as 2-oxindole-3-propanoic acid (2-oxo-IPA), is a structural analog and potential metabolite of the well-characterized tryptophan-derived microbial metabolite, Indole-3-propionic acid (IPA). IPA is a known signaling molecule with significant biological activity, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] It exerts these effects primarily through the activation of nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][3]

Understanding the cross-reactivity of compounds like 2-oxo-IPA is critical in drug development and biological research to anticipate off-target effects and to understand structure-activity relationships. Oxidation at the C2 position of the indole ring is a known metabolic inactivation step for other bioactive indoles, such as the conversion of the plant hormone indole-3-acetic acid (IAA) to the biologically inactive 2-oxindole-3-acetic acid (oxIAA).[4][5]

This guide provides a comparative overview of the known biological targets of IPA and the inferred profile of 2-oxo-IPA. While direct experimental data on the cross-reactivity of 2-oxo-IPA is scarce in publicly available literature, we can extrapolate a likely reduction in biological activity based on related compounds. This document presents the known data for IPA and provides detailed experimental protocols for researchers to directly assess the bioactivity and cross-reactivity of 2-oxo-IPA.

Comparative Data: IPA vs. 2-oxo-IPA

The following table summarizes the known biological targets and activity for Indole-3-propionic acid (IPA). Currently, no equivalent quantitative data is published for 2-oxo-IPA. Researchers are encouraged to use the protocols outlined in this guide to generate this data.

TargetCompoundAssay TypeQuantitative MetricReference
Aryl Hydrocarbon Receptor (AhR) Indole-3-propionic acid (IPA)Reporter Gene AssayActivator[1][3]
2-oxo-IPANot AvailableNot Available
Pregnane X Receptor (PXR) Indole-3-propionic acid (IPA)Reporter Gene AssayActivator[1][3][6]
2-oxo-IPANot AvailableNot Available
Free Radical Scavenging Indole-3-propionic acid (IPA)ABTS Assay, DPPH AssayPotent Antioxidant[1][2]
2-oxo-IPANot AvailableNot Available

Signaling Pathway Analysis: Aryl Hydrocarbon Receptor (AhR)

IPA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism, immune responses, and cellular homeostasis. The diagram below illustrates the canonical AhR signaling pathway and the role of IPA as an activator. The affinity of 2-oxo-IPA for AhR is currently unknown but is hypothesized to be significantly lower than that of IPA.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IPA.

Experimental Protocols

To facilitate the direct comparison of 2-oxo-IPA and IPA, detailed methodologies for key experiments are provided below.

AhR Nuclear Translocation and Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the AhR signaling pathway.

Objective: To determine if 2-oxo-IPA can induce AhR activation and compare its potency to IPA.

Materials:

  • Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a luciferase reporter plasmid containing Xenobiotic Response Elements (XREs).

  • Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

  • Indole-3-propionic acid (IPA) as a positive control.

  • This compound (2-oxo-IPA) as the test compound.

  • DMSO (vehicle control).

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Protocol:

  • Cell Culture: Culture the XRE-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 20,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of IPA and 2-oxo-IPA in DMSO. Create a serial dilution series for each compound (e.g., from 0.1 µM to 100 µM) in serum-free DMEM. Ensure the final DMSO concentration in all wells is ≤0.1%.

  • Treatment: Remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., 1 nM TCDD or 50 µM IPA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter like Renilla luciferase).

    • Plot the normalized luciferase units against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 2-oxo-IPA for a target receptor (e.g., AhR) and compare it to IPA.

Materials:

  • Source of the receptor (e.g., cell lysate, purified receptor).

  • Radiolabeled ligand with known high affinity for the target (e.g., [³H]TCDD for AhR).

  • Test compounds (IPA, 2-oxo-IPA).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Reaction Setup: In microcentrifuge tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound (IPA or 2-oxo-IPA) in the assay buffer.

  • Controls: Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).

  • Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The receptor and any bound ligand will be retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Cross-Reactivity Assessment

A systematic approach is required to characterize the selectivity and potential off-target effects of a new compound. The following workflow illustrates the key stages, from primary screening to comprehensive selectivity profiling.

Cross_Reactivity_Workflow cluster_Discovery Discovery & Primary Screening cluster_Selectivity Selectivity & Cross-Reactivity Profiling cluster_Validation Functional & In-Vivo Validation A1 Identify Primary Target(s) (e.g., based on structural analogs like IPA) A2 Primary Bioassay (e.g., AhR Reporter Assay) A1->A2 A3 Hit Confirmation & Dose-Response A2->A3 B1 Orthogonal Assay (e.g., Binding Assay for Primary Target) A3->B1 B2 Screen Against Related Targets (e.g., Other Nuclear Receptors like PXR, CAR) B1->B2 B3 Broad Panel Screening (e.g., Commercial service like Eurofins SafetyScreen) B2->B3 C1 Cell-Based Functional Assays (e.g., Cytokine release, Target gene expression) B3->C1 C2 In-Vivo Model Assessment (e.g., Disease models, PK/PD studies) C1->C2

Caption: A generalized workflow for assessing compound cross-reactivity.

Conclusion

While direct experimental evidence for the biological activity and cross-reactivity of this compound remains to be published, a comparative analysis with its parent compound, Indole-3-propionic acid, provides a strong basis for hypothesis-driven research. The C2-oxidation of the indole ring is a common metabolic inactivation pathway that typically abolishes or significantly reduces affinity for the primary targets of the parent molecule.[4] Therefore, it is highly probable that 2-oxo-IPA will exhibit a substantially lower affinity for AhR and PXR compared to IPA, resulting in a different and likely attenuated cross-reactivity profile.

This guide provides the necessary framework and detailed experimental protocols for researchers to rigorously test this hypothesis. Generating quantitative data on the binding affinities and functional activities of 2-oxo-IPA is essential for its potential development as a tool compound or therapeutic agent and for fully understanding the structure-activity relationships within this class of important biological molecules.

References

Benchmarking Indole-3-propionic Acid Derivatives Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the enzyme inhibitory activity of a derivative of Indole-3-propionic Acid (IPA) against established enzyme inhibitors. While direct quantitative inhibitory data for IPA on specific enzymes is limited, a study on a curcumin-IPA conjugate provides valuable insights into the potential of the IPA scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity of IPA and its derivatives.

Executive Summary

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota with known antioxidant and immunomodulatory properties. Its direct enzyme inhibitory activity appears to be low, with studies indicating that high concentrations (≥ 500 μM) are required for cholinesterase inhibition. However, when conjugated with other molecules, such as curcumin, the resulting derivative demonstrates significant inhibitory potency. This guide focuses on the comparative data available for a Curcumin-Indole-3-propionic acid (CUR-IPA) ester, benchmarking its performance against the well-established cholinesterase inhibitors, Donepezil and Rivastigmine.

Data Presentation: Cholinesterase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the CUR-IPA ester and standard inhibitors against electric eel acetylcholinesterase (eAChE), human acetylcholinesterase (hAChE), and human butyrylcholinesterase (hBChE).

CompoundeAChE IC50hAChE IC50hBChE IC50
CUR-IPA Ester 5.66 μM[1]59.30 μM[1]60.66 μM[1]
Donepezil 6.4 nM[1]--
Rivastigmine --265.51 nM[1]

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

The following is a detailed methodology for a typical cholinesterase inhibition assay, based on the principles used in the cited research.

Cholinesterase Inhibition Assay Protocol (Ellman's Method)

This protocol is adapted for a 96-well plate format.

Materials:

  • Electric eel acetylcholinesterase (eAChE) or human recombinant AChE (hAChE) and human BChE (hBChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., CUR-IPA Ester)

  • Reference inhibitor (e.g., Donepezil, Rivastigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzymes, substrate, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • 20 µL of phosphate buffer

      • 10 µL of the test compound or reference inhibitor at various concentrations.

      • 10 µL of DTNB solution.

    • Include control wells:

      • Blank: All reagents except the enzyme.

      • Negative Control: All reagents and the enzyme, but no inhibitor (to measure 100% enzyme activity).

  • Enzyme Addition and Incubation:

    • Add 10 µL of the enzyme solution (AChE or BChE) to each well (except the blank).

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of the substrate solution (ATCI) to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the rate of reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Signaling Pathways Modulated by Indole-3-propionic Acid

While direct, potent enzyme inhibition by IPA is not well-documented, it is known to modulate key signaling pathways involved in inflammation and cellular regulation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic Acid (IPA) IKK IKK Complex IPA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited by IPA) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation

Caption: NF-κB signaling pathway and the inhibitory point of IPA.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic Acid (IPA) AhR_complex AhR Complex (with Hsp90, etc.) IPA->AhR_complex Binds AhR AhR AhR_complex->AhR Releases Nucleus Nucleus AhR->Nucleus Translocates ARNT ARNT AhR_n AhR ARNT_n ARNT XRE Xenobiotic Response Element (XRE) Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression AhR_ARNT AhR-ARNT Complex AhR_n->AhR_ARNT ARNT_n->AhR_ARNT AhR_ARNT->XRE Binds

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IPA.

Experimental Workflow

experimental_workflow start Start: Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) plate_setup Set up 96-well plate: - Blanks - Negative Controls - Test Compounds - Reference Inhibitors start->plate_setup incubation Pre-incubate plate with enzyme and inhibitors plate_setup->incubation reaction_start Initiate reaction by adding substrate (ATCI) incubation->reaction_start measurement Measure absorbance at 412 nm over time reaction_start->measurement analysis Calculate % Inhibition and determine IC50 values measurement->analysis end End: Comparative Analysis of Inhibitory Potency analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Confirming the Molecular Target of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid: A Comparative Guide to Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to confirm the molecular target of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. Based on available scientific literature, the primary molecular target of this compound and its close analogs is Aldose Reductase (ALR2) , a key enzyme in the polyol pathway. This pathway becomes particularly active in hyperglycemic conditions, where the accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications.

This guide will compare the inhibitory activity of compounds structurally related to this compound with established aldose reductase inhibitors, providing supporting experimental data and detailed protocols.

Comparative Analysis of Aldose Reductase Inhibitors

Compound ClassCompound NameIC50 (µM)Target Enzyme
Indole-based Analog Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid0.85Aldose Reductase (ALR2)
Carboxylic Acid Epalrestat 0.012 - 0.021Aldose Reductase (ALR2)[1]
Spirohydantoin Sorbinil 0.26 - 0.28Aldose Reductase (ALR2)[1]
Carboxylic Acid Tolrestat 0.015Aldose Reductase (ALR2)[1]
Carboxylic Acid Zopolrestat 0.041Aldose Reductase (ALR2)[1]

Note: The IC50 value for Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid, a close structural analog of the topic compound, demonstrates potent inhibition of aldose reductase, suggesting a similar mechanism of action for this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway, the mechanism of action of aldose reductase inhibitors, and a typical experimental workflow for assessing their inhibitory activity.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH AR Aldose Reductase (ALR2) NADPH NADPH SDH Sorbitol Dehydrogenase NAD NAD+ NADP NADP+ NADPH->NADP NADH NADH NAD->NADH Inhibitor 3-(2-Oxo-2,3-dihydro-1H- indol-3-yl)propanoic acid & Alternatives Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of aldose reductase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Aldose Reductase (ALR2) Reaction Incubate Enzyme, Cofactor, and Inhibitor Enzyme->Reaction Substrate Substrate (e.g., DL-glyceraldehyde) Initiation Initiate Reaction with Substrate Substrate->Initiation Cofactor Cofactor (NADPH) Cofactor->Reaction Inhibitor Test Compound (e.g., 3-(2-Oxo-2,3-dihydro-1H- indol-3-yl)propanoic acid) Inhibitor->Reaction Reaction->Initiation Measurement Monitor NADPH Depletion (Absorbance at 340 nm) Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine Percent Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: A generalized workflow for an in vitro aldose reductase inhibition assay.

Experimental Protocols

The following is a detailed protocol for a typical in vitro aldose reductase inhibition assay, adapted from established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.

Materials:

  • Enzyme: Purified recombinant human aldose reductase (ALR2).

  • Buffer: 0.1 M Phosphate buffer (pH 6.2).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution.

  • Substrate: DL-Glyceraldehyde solution.

  • Test Compound: this compound or alternative inhibitors, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration is consistent and low (e.g., <1% DMSO) to avoid interference with the assay.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare the reaction mixtures containing the phosphate buffer, NADPH solution, and varying concentrations of the test compound or positive control.

    • Include control wells containing the enzyme and all reagents except the inhibitor (100% activity) and blank wells without the enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add the purified aldose reductase to each well (except the blank).

    • Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

Safety Operating Guide

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

For Immediate Reference: Treat as Acutely Toxic Solid Waste

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate personal protective equipment is worn to prevent exposure.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Laboratory coat.
Respiratory Use a certified respirator if there is a risk of generating dust.
II. Step-by-Step Disposal Protocol

This protocol is based on general guidelines for the disposal of solid chemical waste and should be performed in a designated Satellite Accumulation Area (SAA)[1][2].

  • Waste Identification and Labeling:

    • Clearly label a designated, compatible waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and an indication of its acute toxicity.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams to avoid unintended reactions[3].

    • Store in a secondary container to prevent spills.

  • Container Management:

    • Use a container made of a material compatible with the chemical. The original container is often a suitable choice[4].

    • Keep the container securely closed at all times, except when adding waste[2][5].

  • Disposal of Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the compound must be disposed of in the same hazardous waste container.

    • Empty containers that held the substance should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[5].

  • Waste Pickup and Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not dispose of this chemical down the drain or in regular trash[5][6].

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Emergency ScenarioAction
Spill Evacuate the immediate area. If the spill is large, contact your EHS office immediately. For small spills, if trained to do so, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal & Segregation cluster_final Final Steps cluster_emergency Emergency start Start: Have Waste This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill or Exposure Occurs start->spill At any point container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Solid Waste & Contaminated Materials into Labeled Container container->transfer seal Securely Seal Container transfer->seal segregate Store in Designated Satellite Accumulation Area (SAA) seal->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end End: Waste Disposed contact_ehs->end emergency_proc Follow Emergency Procedures: Isolate, Decontaminate, Seek Medical Help spill->emergency_proc

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid was located. The following guidance is based on safety information for structurally similar compounds and general laboratory best practices. A conservative approach should be taken, assuming the compound is potentially hazardous.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

Given the potential hazards associated with this class of compounds, including acute toxicity and irritation, a comprehensive suite of personal protective equipment is mandatory. Safety data for analogous compounds, such as "3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid" which is classified as acutely toxic (Oral, Category 3), and "3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid" which is known to cause skin and eye irritation, informs these recommendations.[1]

PPE CategoryItemMaterial/Standard Specification
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Designate a specific area for handling the compound, preferably within a fume hood to control potential dust or vapors.

  • Assemble all necessary equipment and materials, including weighing paper, spatulas, and waste containers, within the designated area.

2. Weighing and Transfer:

  • As a solid, care should be taken to avoid generating dust.

  • Use a micro-spatula for transferring the solid.

  • Weigh the compound on wax paper or a weighing boat to prevent contamination of the balance.

  • If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.

3. During Experimentation:

  • Always keep containers with the compound closed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

4. Post-Experiment:

  • Thoroughly clean the work area and any equipment used.

  • Remove and dispose of gloves properly.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Compound:

    • All solid waste and solutions containing the compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this compound down the drain or in regular trash.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of in accordance with institutional and local regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare well-ventilated workspace (Fume Hood) prep1->prep2 prep3 Assemble all necessary materials prep2->prep3 handle1 Carefully weigh solid compound prep3->handle1 Proceed to handling handle2 Transfer to reaction vessel handle1->handle2 handle3 Conduct experiment handle2->handle3 clean1 Segregate and label all waste handle3->clean1 Proceed to cleanup clean2 Decontaminate work surfaces and equipment clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3 clean4 Doff PPE and wash hands clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.